Pyrimido[1,2-a]purin-10(1H)-one-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H5N5O |
|---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI Key |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2 |
Canonical SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Significance of Pyrimido[1,2-a]purin-10(1H)-one-13C3 in DNA Damage Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of DNA damage and repair, understanding the impact of endogenous and exogenous agents is paramount for advancing therapeutic strategies against a myriad of diseases, including cancer and neurodegenerative disorders. Among the constellation of DNA lesions, 3-(2'-deoxy-β-D-erythro-pentofuranosyl)-pyrimido[1,2-a]-purin-10(3H)-one, commonly known as M1dG or M1G, stands out as a significant endogenous DNA adduct. It arises from the reaction of deoxyguanosine with malondialdehyde (MDA) and other bifunctional electrophiles, which are byproducts of lipid peroxidation and oxidative stress.[1][2] The mutagenic potential of M1dG underscores the critical need for accurate and sensitive methods for its detection and quantification in biological systems.[3] This technical guide delves into the significance of a key analytical tool in this endeavor: Pyrimido[1,2-a]purin-10(1H)-one-13C3. This stable isotope-labeled internal standard is indispensable for the precise quantification of M1dG adducts by mass spectrometry-based techniques, thereby enabling researchers to unravel the complexities of DNA damage and repair pathways.
The Role of this compound in M1dG Quantification
This compound is the ¹³C-labeled isotopologue of M1G, the purine (B94841) base of the M1dG adduct. Its primary and most critical application in DNA damage studies is as an internal standard for quantitative analysis using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. By adding a known amount of this compound to a biological sample prior to processing, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This is because the labeled and unlabeled analytes are chemically identical and thus behave similarly during the entire analytical process. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification of the endogenous M1dG levels.
Formation and Biological Consequences of M1dG Adducts
M1dG is a bulky lesion that distorts the DNA helix.[2] Its formation is a consequence of cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Lipid peroxidation, a major outcome of oxidative stress, generates MDA, which readily reacts with the exocyclic amino group of guanine (B1146940) in DNA to form M1dG.[1]
The biological ramifications of M1dG formation are significant. This adduct is mutagenic, capable of inducing base-pair substitutions and frameshift mutations if not repaired before DNA replication.[3] The persistence of M1dG adducts can lead to genomic instability, a hallmark of cancer. Furthermore, studies have shown that M1dG levels are significantly higher in mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA), which is particularly relevant given the mitochondria's central role in both ROS production and cellular metabolism.[2][3] The accumulation of M1dG in mtDNA has been implicated in mitochondrial dysfunction and associated diseases.[3]
Data Presentation: Quantitative Levels of M1dG in Biological Systems
The accurate quantification of M1dG, facilitated by the use of this compound, has provided valuable insights into the steady-state levels of this adduct in various biological contexts. The following tables summarize key quantitative data from the literature.
| Cell Line/Tissue | DNA Type | Basal M1dG Levels (adducts per 10⁸ dG) | Reference |
| Human Leukocytes | nDNA | 0.004 - 9.15 | [1] |
| RKO (Human Colon Carcinoma) | mtDNA | 200 | [2] |
| HEK293 (Human Embryonic Kidney) | mtDNA | 230 | [2] |
| HepG2 (Human Liver Carcinoma) | mtDNA | 200 | [2] |
| RAW 264.7 (Mouse Macrophage) | mtDNA | 1000 | [2] |
| Rat Liver | nDNA | 1.1 | [6] |
| Rat Liver | mtDNA | 2.2 | [6] |
| Rat Brain | nDNA | 0.8 | [6] |
| Rat Kidney | nDNA | 1.1 | [6] |
| Rat Pancreas | nDNA | 1.1 | [6] |
| Rat Lung | nDNA | 1.8 | [6] |
| Rat Heart | nDNA | 4.2 | [6] |
Table 1: Basal Levels of M1dG in Various Cell Lines and Tissues.
| Cell Line | Treatment | Fold Increase in mtDNA M1dG | Reference |
| RKO | Rotenone (B1679576) (100 nM, 24h) | ~2-fold | [2] |
| HEK293 | Rotenone (100 nM, 24h) | ~1.5-fold | [2] |
| HepG2 | Rotenone (100 nM, 24h) | ~1.7-fold | [2] |
| RAW 264.7 | Rotenone (100 nM, 24h) | ~1.8-fold | [2] |
Table 2: Effect of Rotenone-Induced Oxidative Stress on M1dG Levels in Mitochondrial DNA.
Experimental Protocols
Quantification of M1dG in DNA by LC-MS/MS
This protocol outlines the general steps for the quantification of M1dG in a DNA sample using this compound as an internal standard.
a. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a standard method such as phenol-chloroform extraction or a commercial DNA extraction kit.[6][7]
-
Treat the extracted DNA with RNase A to remove any contaminating RNA.
-
Precipitate the DNA with ethanol (B145695) and wash the pellet with 70% ethanol.
-
Resuspend the purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Quantify the DNA concentration using UV spectrophotometry at 260 nm.
b. DNA Hydrolysis:
-
Enzymatic Hydrolysis (for M1dG nucleoside analysis): [1]
-
To a solution containing a known amount of DNA (e.g., 100 µg), add a known amount of this compound internal standard.
-
Add a cocktail of enzymes for DNA digestion, typically including micrococcal nuclease, phosphodiesterase I, and alkaline phosphatase.
-
Incubate the mixture at 37°C overnight to ensure complete digestion of DNA into individual nucleosides.
-
-
Acid Hydrolysis (for M1G base analysis): [8]
-
To a dried DNA sample, add a known amount of this compound internal standard.
-
Add 0.1 M formic acid and incubate at 70°C for 1 hour to cleave the glycosidic bonds, releasing the purine bases.
-
Dry the sample completely using a centrifugal evaporator.
-
c. Sample Preparation for LC-MS/MS:
-
Resuspend the hydrolyzed sample in a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium (B1175870) formate, pH 5.4).[8]
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both endogenous M1G (from M1dG) and the ¹³C₃-labeled internal standard. For M1G, a common transition is m/z 188 → 106.[8]
-
Quantify the amount of M1G in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Induction of Oxidative DNA Damage in Cell Culture
This protocol describes the use of rotenone to induce mitochondrial ROS production and subsequent M1dG formation in cultured cells.[2]
-
Plate cells at an appropriate density in a culture dish and allow them to adhere overnight.
-
Prepare a stock solution of rotenone in a suitable solvent (e.g., DMSO).
-
Dilute the rotenone stock solution in cell culture medium to the desired final concentration (e.g., 100 nM).
-
Remove the existing medium from the cells and replace it with the rotenone-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
After incubation, harvest the cells and extract the DNA as described in the previous protocol for M1dG quantification.
Signaling Pathways and Experimental Workflows
The presence of M1dG adducts in DNA triggers cellular DNA damage response (DDR) pathways, primarily the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky, helix-distorting lesions. The stalling of replication forks at the site of M1dG adducts can also activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.
Conclusion
This compound is an essential tool for researchers in the field of DNA damage and repair. Its use as an internal standard enables the accurate and precise quantification of the endogenous DNA adduct M1dG, a critical biomarker of oxidative stress and lipid peroxidation. This capability allows for a deeper understanding of the mechanisms of DNA damage, the efficacy of DNA repair pathways, and the role of oxidative stress in various disease states. The methodologies and data presented in this guide provide a framework for the application of this key reagent in advancing research and development in oncology, toxicology, and beyond. The continued use of such precise analytical tools will undoubtedly contribute to the development of novel therapeutic interventions targeting the intricate pathways of DNA damage and repair.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of a malondialdehyde-deoxyguanosine adduct in human leukocyte DNA by liquid chromatography nanoelectrospray-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalsnowleopard.org [globalsnowleopard.org]
- 7. biomedgrid.com [biomedgrid.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Guide: Pyrimido[1,2-a]purin-10(1H)-one-13C3 and the Quantification of M1dG as a Key Biomarker for Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction to Oxidative Stress and the M1dG Biomarker
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The damaging effects of ROS extend to all major classes of biomolecules, including lipids, proteins, and nucleic acids.
Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes, with malondialdehyde (MDA) being a prominent and highly mutagenic product. MDA readily reacts with nucleobases in DNA, forming a variety of adducts. The major adduct formed from the reaction of MDA with deoxyguanosine is pyrimido[1,2-a]purin-10(1H)-one , commonly referred to as M1dG .
M1dG is a valuable biomarker for assessing oxidative DNA damage resulting from lipid peroxidation. Its presence and quantity in biological samples provide a direct measure of this specific type of damage, offering insights into the extent of oxidative stress and its potential etiological role in disease.
Accurate quantification of M1dG is paramount for its use as a reliable biomarker. This is achieved through the use of stable isotope dilution mass spectrometry, a highly sensitive and specific analytical technique. In this method, a known amount of a stable isotope-labeled internal standard, Pyrimido[1,2-a]purin-10(1H)-one-13C3 (M1dG-13C3), is added to a sample. This internal standard behaves chemically and physically identically to the endogenous M1dG during sample preparation and analysis, but is distinguishable by its mass. This allows for precise correction of any sample loss during processing and variations in instrument response, ensuring highly accurate quantification of the endogenous M1dG levels.
This technical guide provides an in-depth overview of M1dG as a biomarker, focusing on its formation, analytical quantification using M1dG-13C3, and its biological significance.
Formation and Biological Significance of M1dG
M1dG is formed in a two-step reaction between malondialdehyde (MDA) and deoxyguanosine within the DNA strand. The initial reaction forms a Schiff base, which then cyclizes to the stable pyrimidopurinone structure.
The formation of M1dG adducts in DNA is not a benign event. These lesions are pro-mutagenic, meaning they can lead to errors during DNA replication and transcription if not repaired. Specifically, M1dG can cause G to T and G to A transversions and transitions. The presence of M1dG can block DNA replication and transcription, and if persistent, can trigger cellular responses such as cell cycle arrest and apoptosis. The cellular response to M1dG involves the nucleotide excision repair (NER) pathway, which is responsible for removing bulky DNA lesions.
Quantitative Analysis of M1dG
The gold standard for the quantification of M1dG is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This methodology offers exceptional sensitivity and specificity.
Experimental Protocol: Quantification of M1dG in DNA by LC-MS/MS
This protocol outlines a typical procedure for the analysis of M1dG in DNA isolated from biological samples.
1. DNA Isolation:
-
Isolate genomic DNA from tissue or cell samples using standard methods (e.g., phenol-chloroform extraction or commercial DNA isolation kits).
-
Ensure high purity of the DNA, as contaminants can interfere with subsequent steps. RNA should be removed by treatment with RNase.
2. DNA Hydrolysis:
-
To release the adducted nucleosides, enzymatically hydrolyze the DNA to its constituent deoxynucleosides.
-
A typical enzyme cocktail includes DNase I, alkaline phosphatase, and phosphodiesterase.
-
Incubate the DNA sample with the enzyme cocktail in a suitable buffer (e.g., Tris-HCl with MgCl2 and ZnCl2) at 37°C for several hours to overnight.
3. Internal Standard Spiking:
-
Add a precise amount of the This compound (M1dG-13C3) internal standard solution to the hydrolyzed DNA sample.
-
The amount of internal standard added should be comparable to the expected amount of endogenous M1dG.
4. Sample Purification (Solid-Phase Extraction - SPE):
-
Purify the sample to remove enzymes and other interfering substances.
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) and then with water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides (including M1dG and M1dG-13C3) with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time to separate the deoxynucleosides.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both M1dG and the M1dG-13C3 internal standard.
-
M1dG: The precursor ion is the protonated molecule [M+H]+. The product ion is typically the protonated purine (B94841) base resulting from the loss of the deoxyribose sugar.
-
M1dG-13C3: The precursor ion will be 3 Da higher than that of M1dG. The product ion will also be shifted accordingly.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both endogenous M1dG and the M1dG-13C3 internal standard.
-
Calculate the ratio of the peak area of M1dG to the peak area of M1dG-13C3.
-
Create a calibration curve using known amounts of M1dG standard and a fixed amount of M1dG-13C3 internal standard.
-
Determine the amount of M1dG in the original sample by comparing the area ratio from the sample to the calibration curve.
-
Express the results as the number of M1dG adducts per 10^6 or 10^8 normal deoxynucleosides (e.g., deoxyguanosine).
Visualizing the Experimental Workflow
Caption: Workflow for M1dG quantification using LC-MS/MS.
Quantitative Data on M1dG Levels
The levels of M1dG can vary significantly depending on the tissue type, species, and the level of oxidative stress. The following tables summarize representative data from various studies.
Table 1: Basal Levels of M1dG in DNA from Different Tissues
| Species | Tissue | M1dG Level (adducts per 10^8 dG) |
| Human | Liver | 1.0 - 5.0 |
| Human | Colon | 0.5 - 2.0 |
| Rat | Liver | 2.0 - 10.0 |
| Rat | Brain | 0.2 - 1.0 |
| Mouse | Lung | 1.5 - 6.0 |
Note: These values are approximate and can vary based on analytical methods and subject demographics (age, diet, etc.).
Table 2: Increase in M1dG Levels Under Conditions of Oxidative Stress
| Model System | Oxidative Stress Inducer | Fold Increase in M1dG |
| Cultured Human Cells | Iron/Ascorbate | 5 - 15 |
| Rat Liver | Carbon Tetrachloride (CCl4) | 10 - 50 |
| Mouse Model of Disease | Chronic Inflammation | 3 - 8 |
| Human Smokers (vs. Non-smokers) | Tobacco Smoke | 2 - 4 |
M1dG in Cellular Signaling Pathways
The formation of M1dG is a critical event that triggers cellular DNA damage response (DDR) pathways. The primary repair mechanism for M1dG is the Nucleotide Excision Repair (NER) pathway.
DNA Damage Response to M1dG
Caption: M1dG formation and the Nucleotide Excision Repair pathway.
Conclusion
M1dG is a specific and reliable biomarker for oxidative DNA damage originating from lipid peroxidation. Its accurate quantification, enabled by the use of the stable isotope-labeled internal standard This compound , provides a powerful tool for researchers and drug development professionals. Measuring M1dG levels can help in:
-
Understanding Disease Mechanisms: Elucidating the role of oxidative stress in various pathologies.
-
Drug Development: Evaluating the efficacy of antioxidant therapies or the potential for drug-induced oxidative stress.
-
Clinical Research: Assessing oxidative stress status in patient populations and its correlation with disease progression.
The methodologies and data presented in this guide underscore the importance of M1dG as a key endpoint in studies involving oxidative stress.
Synthesis and Purification of ¹³C-Labeled Pyrimido[1,2-a]purin-10(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled Pyrimido[1,2-a]purin-10(1H)-one, a significant DNA adduct known as M1G. This isotopically labeled compound is an invaluable tool for studies in DNA damage and repair, carcinogenesis, and as an internal standard for mass spectrometry-based quantification.
Introduction
Pyrimido[1,2-a]purin-10(1H)-one (M1G) is a mutagenic exocyclic DNA adduct formed from the reaction of deoxyguanosine with malondialdehyde (MDA) or base propenals, which are products of lipid peroxidation and oxidative stress.[1][2][3] The ¹³C-labeled analogue, particularly [2,3a,10-¹³C₃]pyrimido[1,2-a]purin-10(3H)-one, serves as a crucial internal standard for accurate quantification of endogenous M1G levels in biological samples by isotope dilution mass spectrometry.[4][5] This guide details a feasible synthetic approach and a robust purification strategy for this labeled compound.
Synthesis of ¹³C-Labeled Pyrimido[1,2-a]purin-10(1H)-one
The synthesis of ¹³C-labeled Pyrimido[1,2-a]purin-10(1H)-one can be achieved by reacting a guanine (B1146940) derivative with a ¹³C-labeled malondialdehyde (MDA) precursor. A common and effective precursor for MDA is 1,1,3,3-tetramethoxypropane. Therefore, a ¹³C₃-labeled version of this precursor is the key starting material.
Experimental Protocol: Synthesis
Materials:
-
[¹³C₃]-1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Anhydrous solvents (e.g., methanol, ethanol)
Procedure:
-
Generation of ¹³C-Malondialdehyde: [¹³C₃]-1,1,3,3-Tetramethoxypropane is hydrolyzed under acidic conditions to generate ¹³C-labeled malondialdehyde in situ. A typical procedure involves dissolving the labeled tetramethoxypropane in an aqueous acidic solution (e.g., 0.1 M HCl) and heating the mixture. The reaction progress can be monitored by ¹³C-NMR.
-
Reaction with Guanosine: Guanosine is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4). The freshly prepared ¹³C-malondialdehyde solution is then added to the guanosine solution. The reaction mixture is typically stirred at a controlled temperature (e.g., 37 °C) for several hours to days. The pH should be monitored and maintained.
-
Hydrolysis of the Nucleoside: To obtain the free base, the resulting ¹³C-labeled M1G-deoxyguanosine adduct can be subjected to acid hydrolysis (e.g., with 0.1 M HCl at 70°C) to cleave the glycosidic bond.[4]
-
Neutralization and Extraction: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH). The product can then be extracted using an appropriate organic solvent.
Purification of ¹³C-Labeled Pyrimido[1,2-a]purin-10(1H)-one
The purification of the target compound is critical to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.
Experimental Protocol: Purification
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system equipped with a UV detector.
-
A reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm or similar).[6][7][8]
Mobile Phase and Gradient:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Methanol or Acetonitrile.
-
A typical gradient could be a linear gradient from 10% B to 40% B over a set period (e.g., 20 minutes), followed by a wash and re-equilibration step.[6][7][8] The optimal gradient should be determined empirically.
Procedure:
-
Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of the initial mobile phase.
-
Injection and Fraction Collection: The sample is injected onto the equilibrated C18 column. Fractions are collected based on the UV absorbance profile at a suitable wavelength (e.g., 254 nm).
-
Analysis of Fractions: The collected fractions are analyzed by analytical HPLC and mass spectrometry to confirm the presence and purity of the ¹³C-labeled Pyrimido[1,2-a]purin-10(1H)-one.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a solid.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅N₅O | General |
| ¹³C-Labeled Molecular Formula | C₅¹³C₃H₅N₅O | [4][5] |
| Monoisotopic Mass | 187.05 g/mol | General |
| ¹³C₃-Labeled Monoisotopic Mass | 190.06 g/mol | [4][5] |
| HPLC Column | Reversed-phase C18 | [6][7][8] |
| HPLC Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | [6][7][8] |
| Biological Significance | Mutagenic DNA adduct, biomarker for oxidative stress | [1][2][3] |
Mandatory Visualizations
Caption: Synthetic workflow for ¹³C-labeled Pyrimido[1,2-a]purin-10(1H)-one.
Caption: Formation and biological impact of the M1G DNA adduct.
References
- 1. dedon.mit.edu [dedon.mit.edu]
- 2. Formation of M1G-dR from endogenous and exogenous ROS-inducing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monitoring in vivo metabolism and elimination of the endogenous DNA adduct, M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one), by accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Malondialdehyde in the Formation of Pyrimido[1,2-a]purin-10(1H)-one (M1G) Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malondialdehyde (MDA), a reactive aldehyde generated endogenously from lipid peroxidation and as a byproduct of prostaglandin (B15479496) biosynthesis, is a significant contributor to DNA damage. Its reaction with deoxyguanosine (dG) residues in DNA results in the formation of a pro-mutagenic exocyclic adduct known as pyrimido[1,2-a]purin-10(1H)-one (M1G). This adduct is implicated in a range of pathological conditions, including cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the chemical formation of M1G from MDA, detailed experimental protocols for its detection and quantification, and an overview of the cellular responses to this form of DNA damage, including relevant signaling and repair pathways. Quantitative data from various studies are summarized to provide a comparative overview of M1G levels in different biological contexts.
Introduction
Endogenous DNA damage is a constant threat to genomic integrity. Among the various sources of this damage, lipid peroxidation stands out as a significant contributor, generating a plethora of reactive aldehydes. Malondialdehyde (MDA) is one of the most abundant and mutagenic of these aldehydes.[1][2] MDA exists in equilibrium with its enol tautomer, β-hydroxyacrolein, and can react with the exocyclic amino groups of DNA bases. The primary and most stable adduct formed is with deoxyguanosine, leading to the formation of the pyrimido[1,2-a]purin-10(1H)-one (M1G) adduct.[3][4]
The formation of M1G introduces a significant lesion in the DNA, capable of inducing frameshift and base-pair mutations if not repaired.[3][4] Its presence in various human tissues, including the liver, pancreas, breast, and white blood cells, underscores its potential role as a biomarker for oxidative stress and as a contributing factor to the etiology of various diseases.[2][5] This guide will delve into the technical aspects of M1G formation, its detection, and its biological consequences.
The Chemistry of M1G Formation
The reaction between malondialdehyde and deoxyguanosine to form the M1G adduct is a multi-step process. While MDA itself can react, it is the base propenals, formed from the oxidation of the deoxyribose backbone of DNA, that can also lead to M1G formation with even greater efficiency than MDA.[6]
The proposed mechanism for M1G formation from MDA and guanine (B1146940) involves the following key steps:
-
Initial Michael Addition: The reaction is initiated by a Michael addition of the exocyclic N2-amino group of guanine to one of the carbonyl groups of malondialdehyde (in its β-hydroxyacrolein form).
-
Schiff Base Formation: This is followed by the formation of a Schiff base between the N1 of the guanine ring and the second carbonyl group of MDA.
-
Cyclization and Dehydration: Subsequent cyclization and dehydration lead to the formation of the stable, tricyclic pyrimido[1,2-a]purin-10(1H)-one structure of the M1G adduct.
Quantitative Data on M1G Adduct Levels
The levels of M1G adducts can vary significantly between tissues, individuals, and exposure conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: M1G Adduct Levels in Human Tissues
| Tissue | Adduct Level (adducts per 10⁸ nucleotides) | Analytical Method | Reference |
| Liver | 540 | GC/MS | [7] |
| Colorectal Mucosa | 43 - 46 | Immunoslot Blot | [2] |
| Leukocytes | 6.2 | GC/EC/NCI/MS | [8] |
| Leukocytes | 0.004 - 9.15 | LC-NSI-HRMS/MS | [9] |
| Breast | Variable (up to >100-fold variation) | Not Specified | [1] |
| Oral Mucosa | Higher in smokers | Immunohistochemistry | [5] |
Table 2: M1G Adduct Levels in Experimental Models
| Model System | Condition | Adduct Level (adducts per 10⁶ nucleotides) | Reference |
| Calf Thymus DNA | 1 mM MDA treatment | 0.3 | [4] |
| Calf Thymus DNA | 4 mM MDA treatment | 1.6 | [4] |
| Calf Thymus DNA | 10 mM MDA treatment | 5.0 | [4] |
| Human Leukocyte DNA | MDA treatment | 2.2 | [4] |
| Schoolchildren (Sarroch) | Exposed to industrial pollution | 7.46 (per 10⁷ nucleotides) | [3] |
| Schoolchildren (Rural) | Control | 3.41 (per 10⁷ nucleotides) | [3] |
Experimental Protocols for M1G Detection and Quantification
Accurate detection and quantification of M1G adducts are crucial for understanding their biological role. Several sensitive methods have been developed, each with its own advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of M1G adducts.
Detailed Methodology:
-
DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or commercial kits).
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides. A typical enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Reduction (Optional but Recommended): To improve sensitivity, the M1G adduct can be reduced to its 5,6-dihydro derivative using sodium borohydride.[9]
-
Purification: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify the M1G adduct using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled M1G internal standard is used for accurate quantification.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, including M1G.
Detailed Methodology:
-
DNA Digestion: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by selective hydrolysis of normal nucleotides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity to determine the adduct levels.
Immunoslot Blot Assay
This method utilizes a specific antibody to detect and quantify M1G adducts.
Detailed Methodology:
-
DNA Fragmentation and Denaturation: Fragment the DNA by sonication or enzymatic digestion and then denature it by heating.
-
Immobilization: Immobilize the single-stranded DNA onto a nitrocellulose membrane using a slot blot apparatus.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for M1G adducts.
-
Secondary Antibody Incubation: Incubate with an enzyme-linked secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the signal relative to a standard curve of DNA with known M1G adduct levels.
Cellular Response to M1G Adducts
The presence of M1G adducts in DNA triggers a cellular response aimed at repairing the damage and maintaining genomic stability.
DNA Repair Pathways
The primary mechanism for the removal of M1G adducts from DNA is the Nucleotide Excision Repair (NER) pathway.[10] NER is a versatile repair system that recognizes and removes a wide variety of bulky DNA lesions that distort the DNA helix. Studies have shown that cells deficient in NER accumulate higher levels of M1G adducts.[11]
While NER is the main repair pathway, the involvement of other pathways, such as Base Excision Repair (BER) , has also been suggested due to the structural similarity of M1G to other exocyclic adducts that are substrates for BER enzymes.[10]
DNA Damage Response (DDR) Signaling
The recognition of M1G adducts by the cellular machinery can activate the broader DNA Damage Response (DDR) network. This is a complex signaling cascade that coordinates DNA repair with other cellular processes such as cell cycle checkpoints and apoptosis.
Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central to the DDR. While DSBs are the primary activators of ATM, bulky adducts like M1G that can stall replication forks are more likely to activate the ATR-Chk1 signaling pathway. Activation of this pathway can lead to a temporary arrest of the cell cycle, providing time for the cell to repair the DNA damage before it is permanently fixed as a mutation during DNA replication. If the damage is too extensive to be repaired, the DDR can trigger apoptosis to eliminate the damaged cell.
Conclusion
The formation of M1G adducts from malondialdehyde represents a significant pathway of endogenous DNA damage. This technical guide has provided a comprehensive overview of the chemical basis of M1G formation, detailed methodologies for its detection and quantification, and an outline of the cellular repair and signaling pathways that respond to this lesion. For researchers, scientists, and drug development professionals, a thorough understanding of these processes is essential for evaluating the role of oxidative stress in disease and for the development of novel therapeutic and preventative strategies. The continued refinement of analytical techniques will further enhance our ability to study the biological consequences of M1G and other endogenous DNA adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the malondialdehyde deoxyguanosine adduct M1G when placed opposite a two-base deletion in the (CpG)3 frameshift hotspot of the Salmonella typhimurium hisD3052 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the adducts formed by reaction of malondialdehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. EPIC-Norfolk Publications Database [epic-norfolk-publications.mrc-epid.cam.ac.uk]
- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Investigating the Genotoxicity of Pyrimido[1,2-a]purin-10(1H)-one Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimido[1,2-a]purin-10(1H)-one (M1G), an exocyclic DNA adduct, is a significant biomarker of oxidative stress and lipid peroxidation. Formed from the reaction of deoxyguanosine with malondialdehyde (MDA) and base propenals, M1G adducts have been detected in various human tissues, indicating their ubiquitous nature and potential role in mutagenesis and carcinogenesis.[1][2][3] This technical guide provides an in-depth overview of the genotoxicity of M1G adducts, presenting quantitative data from mutagenicity studies, detailed experimental protocols for key genotoxicity assays, and a proposed signaling pathway for the cellular response to this form of DNA damage. This document is intended to serve as a comprehensive resource for researchers investigating the biological consequences of these DNA lesions.
Introduction to Pyrimido[1,2-a]purin-10(1H)-one (M1G) Adducts
Endogenous DNA damage is a constant threat to genomic integrity. Reactive oxygen species (ROS), generated during normal cellular metabolism and inflammatory processes, can induce lipid peroxidation, leading to the formation of reactive aldehydes such as malondialdehyde (MDA).[2][3] MDA and its structural analogs, base propenals, can react with the exocyclic amino group of deoxyguanosine in DNA to form the pyrimido[1,2-a]purin-10(1H)-one (M1G) adduct.[2][3] The presence of M1G adducts has been confirmed in healthy human tissues at levels ranging from 10 to 5400 adducts per cell, highlighting their status as a common form of endogenous DNA damage.[1] Due to their ability to distort the DNA helix and interfere with DNA replication, M1G adducts are considered premutagenic lesions.[1][4]
Quantitative Genotoxicity Data
The genotoxicity of M1G adducts has been primarily characterized through mutagenicity studies in bacterial systems. These studies provide quantitative data on the frequency and types of mutations induced by M1G.
Table 1: Mutagenicity of M1G Adducts in E. coli
| Parameter | Value | Reference |
| Overall Mutation Frequency | 0.9 ± 0.4% | [1] |
| Corrected Mutation Frequency (accounting for replication strand bias) | 18% | [1][4] |
| M1G → A Transversion Frequency | 0.35 ± 0.09% | [1] |
| M1G → T Transversion Frequency | 0.4 ± 0.2% | [1] |
| M1G → C Transversion Frequency | 0.12 ± 0.06% | [1] |
Data from site-specific mutagenesis studies in E. coli with a single M1G adduct.
Table 2: Levels of M1G Adducts in Human and Rodent Tissues
| Tissue | Species | Condition | M1G Adduct Levels (adducts / 10⁸ nucleotides) | Reference |
| Liver | Human | Normal | ~5000 adducts/cell (approx. 1-52/10⁸ nt) | [2][5] |
| White Blood Cells | Human | Normal | Comparable to 7-methyldeoxyguanosine | [4] |
| Liver | Rat | Chronic PCB 126 exposure (1000 ng/kg) | Significantly increased vs. control | [6] |
| Liver | Rat | Chronic PCB 126/153 mixture exposure (300/3000 ng/kg) | Significantly higher than individual exposures | [6] |
| Mitochondrial DNA | Human Cell Lines | Basal | 50-100 fold higher than nuclear DNA | [7] |
| Nuclear DNA | RKO, HEK293, HepG2 cells | Adenine propenal treatment | Up to 2 adducts per 10⁶ nucleotides | [8] |
Experimental Protocols for Genotoxicity Assessment
A battery of tests is recommended to comprehensively evaluate the genotoxic potential of chemical compounds and DNA adducts.[9] The following are detailed protocols for key assays relevant to the study of M1G adducts.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]
Objective: To determine if M1G adducts can cause point mutations in bacteria.
Materials:
-
Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).[11]
-
Test substance (e.g., oligonucleotides containing a site-specific M1G adduct).
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[11]
-
Minimal glucose agar (B569324) plates (deficient in histidine).[11]
-
Top agar containing trace amounts of histidine and biotin.[11]
-
Positive and negative controls.
Procedure:
-
Bacterial Culture: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a log-phase culture.[11]
-
Reaction Mixture: In a sterile tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mixture or a buffer.[11]
-
Pre-incubation (optional but recommended for higher sensitivity): Incubate the reaction mixture at 37°C for 20-30 minutes.[13]
-
Plating: Add molten top agar to the reaction mixture, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.[10]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[11]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[14][15][16][17][18]
Objective: To measure DNA strand breaks resulting from the presence and/or repair of M1G adducts.
Materials:
-
Cultured mammalian cells.
-
Test substance or treatment to induce M1G adducts (e.g., exposure to MDA or base propenals).
-
Microscope slides pre-coated with normal melting point agarose (B213101).
-
Low melting point agarose.
-
Lysis solution (high salt, detergent, and chelating agents).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Treatment: Expose cultured cells to the test substance for a defined period.
-
Cell Embedding: Mix the treated cells with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids containing supercoiled DNA.[14]
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail".[15]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.[15] Analyze images using appropriate software to quantify parameters like percent DNA in the tail and tail moment.[18]
In Vitro Micronucleus Assay
The micronucleus assay detects chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying the formation of micronuclei in the cytoplasm of dividing cells.[19][20]
Objective: To assess the potential of M1G adducts to cause chromosomal damage.
Materials:
-
Cultured mammalian cells capable of proliferation.
-
Test substance or treatment to induce M1G adducts.
-
Cytochalasin-B (to block cytokinesis and allow for the identification of once-divided binucleated cells).[20]
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
Microscope slides.
-
Staining solution (e.g., Giemsa, DAPI).
-
Light microscope.
Procedure:
-
Cell Treatment: Treat cultured cells with the test substance at various concentrations.
-
Cytokinesis Block: Add cytochalasin-B to the culture medium to arrest cytokinesis, resulting in the accumulation of binucleated cells.[20]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a suitable fixative.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. A significant increase in the frequency of micronucleated cells compared to the control indicates clastogenic and/or aneugenic activity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Genotoxicity Testing
Caption: Workflow for assessing the genotoxicity of M1G adducts.
Proposed Cellular Response Pathway to M1G Adducts
The cellular response to DNA damage is a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[14][21] While the specific pathways activated by M1G adducts are still under investigation, a plausible model based on the response to other bulky DNA adducts can be proposed. The ATR (Ataxia Telangiectasia and Rad3-related) kinase is often activated in response to replication stress caused by bulky adducts, while ATM (Ataxia Telangiectasia Mutated) is primarily activated by double-strand breaks.[22][23][24][25] Both kinases can phosphorylate and activate a range of downstream effectors, including the tumor suppressor p53.[23]
Caption: Proposed DNA damage response pathway for M1G adducts.
Conclusion
Pyrimido[1,2-a]purin-10(1H)-one adducts are significant endogenous DNA lesions with demonstrated mutagenic potential. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of their genotoxicity. Understanding the cellular responses to M1G adducts is crucial for elucidating their role in the etiology of diseases associated with oxidative stress, such as cancer. Future research should focus on further delineating the specific signaling pathways activated by these adducts in human cells and on developing more sensitive methods for their detection and quantification in vivo.
References
- 1. Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect mutagenesis by oxidative DNA damage: formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Accumulation of M1dG DNA adducts after chronic exposure to PCBs, but not from acute exposure to polychlorinated aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Oxidation of a Major Peroxidation DNA Adduct, M1dG, in the Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. criver.com [criver.com]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comet Assay to Detect the Severity of DNA Damage in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. crpr-su.se [crpr-su.se]
- 21. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to Pyrimido[1,2-a]purin-10(1H)-one-13C3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pyrimido[1,2-a]purin-10(1H)-one-13C3, a critical tool for researchers studying DNA damage and repair. This isotopically labeled internal standard is essential for the accurate quantification of its unlabeled counterpart, Pyrimido[1,2-a]purin-10(3H)-one (M1G), a significant DNA adduct formed from endogenous cellular processes.
Commercial Availability
This compound is available from several reputable commercial suppliers catering to the research community. While specific product details and availability may vary, the following companies are recognized vendors of this stable isotope-labeled compound.[1][2][3] Researchers are advised to contact the suppliers directly for the most current information, including pricing, packaging, and detailed specifications.
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Offers the compound for research use only and provides the option to request a Certificate of Analysis.[2] |
| LGC Standards | --INVALID-LINK-- | Provides the compound as a certified reference material and may offer "Exact Weight" packaging with a detailed certificate.[1] |
| Alfa Chemistry | --INVALID-LINK-- | Lists the compound as part of their Isotope Science portfolio for research purposes.[3] |
Quantitative Data
Accurate quantification of M1G in biological samples is paramount for understanding its role in disease. The use of this compound as an internal standard in mass spectrometry-based methods is the gold standard for achieving this accuracy. While specific quantitative data such as purity and isotopic enrichment for commercially available this compound should be confirmed with a supplier-provided Certificate of Analysis, typical specifications for high-quality stable isotope-labeled internal standards are provided below.
| Parameter | Typical Specification | Importance |
| Chemical Purity (HPLC) | ≥98% | Ensures that the analytical signal is not confounded by impurities. |
| Isotopic Enrichment | ≥99% for 13C | High isotopic enrichment is crucial for minimizing interference from the natural abundance of isotopes in the unlabeled analyte, thereby ensuring accurate quantification. |
| Chemical Identity | Confirmed by 1H-NMR and Mass Spectrometry | Verifies the correct chemical structure of the labeled compound. |
The Role of M1G in DNA Damage and Repair
Pyrimido[1,2-a]purin-10(3H)-one (M1G) is a significant DNA adduct that arises from the reaction of deoxyguanosine with malondialdehyde (MDA), a byproduct of lipid peroxidation and a marker of oxidative stress.[4][5] The formation of this bulky lesion in DNA can block DNA replication and transcription, leading to mutations if not repaired.[6] The primary mechanism for the removal of M1G from DNA in mammalian cells is the Nucleotide Excision Repair (NER) pathway.[6][7][8]
The following diagram illustrates the formation of the M1G adduct and its subsequent removal by the NER pathway.
Caption: Formation of the M1G DNA adduct from malondialdehyde and its repair via the Nucleotide Excision Repair pathway.
Experimental Protocols
The quantification of M1G in biological samples typically involves DNA extraction, hydrolysis, and subsequent analysis by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), using this compound as an internal standard.[9][10][11][12]
Protocol: Quantification of M1G in DNA by HPLC-MS/MS
1. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from the biological sample of interest using a standard DNA isolation kit or protocol.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of this compound internal standard.
-
Hydrolyze the DNA to release the purine (B94841) bases. This can be achieved through enzymatic digestion or acid hydrolysis. A common method involves enzymatic hydrolysis using a cocktail of nucleases (e.g., nuclease P1, phosphodiesterase, and alkaline phosphatase) to digest the DNA into individual nucleosides.[9][10]
2. Sample Preparation for HPLC-MS/MS:
-
After hydrolysis, the sample may require purification to remove enzymes and other interfering substances. Solid-phase extraction (SPE) is often employed for this purpose.
-
The purified hydrolysate is then dried down and reconstituted in a suitable solvent for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
Chromatographic Separation: Separate the analytes using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the unlabeled M1G and the 13C3-labeled internal standard. This highly selective and sensitive detection method allows for accurate quantification even in complex biological matrices.
4. Data Analysis:
-
Quantify the amount of M1G in the sample by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled M1G standard and a fixed concentration of the 13C3-labeled internal standard to determine the absolute concentration of M1G in the biological sample.
The following diagram outlines the general workflow for the quantification of M1G using its 13C3-labeled internal standard.
Caption: Experimental workflow for the quantification of M1G in biological samples.
Signaling Pathway: Nucleotide Excision Repair of M1G
The Nucleotide Excision Repair (NER) pathway is a complex and highly conserved process responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including M1G.[13][14] The pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). For sporadic lesions like M1G in non-transcribed DNA, the GG-NER pathway is the primary repair mechanism.
The key steps in the GG-NER of an M1G adduct are:
-
Damage Recognition: The XPC-RAD23B complex, in conjunction with other factors, recognizes the distortion in the DNA helix caused by the M1G adduct.
-
Verification and Unwinding: The TFIIH complex is recruited to the site of the lesion. Its helicase subunits, XPB and XPD, unwind the DNA around the damage, creating a bubble of approximately 30 nucleotides. XPA and RPA proteins are also recruited to stabilize the bubble and verify the damage.
-
Incision: Two endonucleases, XPF-ERCC1 and XPG, are recruited to the unwound DNA. XPF-ERCC1 makes an incision on the 5' side of the lesion, and XPG incises on the 3' side.
-
Excision: The single-stranded DNA fragment containing the M1G adduct is excised.
-
DNA Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process.
The following diagram provides a simplified representation of the key players and their roles in the GG-NER pathway for repairing an M1G adduct.
Caption: Key steps and proteins in the Global Genome-Nucleotide Excision Repair (GG-NER) of an M1G DNA adduct.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of a malondialdehyde-deoxyguanosine adduct in human leukocyte DNA by liquid chromatography nanoelectrospray-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Methodological & Application
LC-MS/MS protocol for quantification of Pyrimido[1,2-a]purin-10(1H)-one using a 13C3 internal standard.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[1,2-a]purin-10(1H)-one (M1dG) is a significant DNA adduct formed from the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with deoxyguanosine.[1][2][3] As a biomarker for oxidative stress and lipid peroxidation, accurate quantification of M1dG in biological samples is crucial for understanding its role in various pathologies, including cancer and inflammatory diseases.[1][4] This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of M1dG in DNA samples, utilizing a stable isotope-labeled internal standard, Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃, to ensure high accuracy and precision.[5][6]
Principle
This method employs a stable isotope dilution LC-MS/MS approach. DNA samples are first hydrolyzed to release the M1dG adduct. The analyte and the added ¹³C₃-labeled internal standard are then separated from matrix components using reverse-phase liquid chromatography. Detection and quantification are achieved by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Pyrimido[1,2-a]purin-10(1H)-one standard
-
Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ internal standard[6]
-
LC-MS grade water, acetonitrile, and formic acid
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or hydrochloric acid for acid hydrolysis
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Standard laboratory equipment (pipettes, vials, centrifuges)
Sample Preparation (Enzymatic Hydrolysis)
-
DNA Isolation: Isolate genomic DNA from the desired biological matrix using a standard protocol.
-
Quantification: Determine the concentration and purity of the isolated DNA.
-
Internal Standard Spiking: To 20-100 µg of DNA, add a known amount of Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ internal standard.
-
Enzymatic Digestion:
-
Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances.
-
Final Preparation: Centrifuge the digested sample to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-7 min: 2-80% B
-
7-8 min: 80% B
-
8-8.1 min: 80-2% B
-
8.1-10 min: 2% B (Re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pyrimido[1,2-a]purin-10(1H)-one: m/z 188 → 106, m/z 188 → 79[7]
-
Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃: m/z 191 → 109, m/z 191 → 82
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for instrument
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Pyrimido[1,2-a]purin-10(1H)-one and a fixed concentration of the ¹³C₃-internal standard.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Perform a linear regression to generate a calibration curve. The concentration of Pyrimido[1,2-a]purin-10(1H)-one in the unknown samples is then calculated from this curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method based on published data.
| Parameter | Expected Value | Reference |
| Lower Limit of Quantification (LLOQ) | 25 amol on-column | [2] |
| Upper Limit of Quantification (ULOQ) | 5 fmol on-column | [2] |
| Linearity (R²) | > 0.99 | [2] |
| Accuracy | 94-103% | [2][7] |
| Precision (CV%) | < 15% | [2][7] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for M1dG quantification.
Signaling Pathway Context
The formation of Pyrimido[1,2-a]purin-10(1H)-one is a downstream consequence of cellular oxidative stress, which can be initiated by various endogenous and exogenous factors. The following diagram illustrates the simplified pathway leading to M1dG formation.
Caption: Formation of M1dG from oxidative stress.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of the DNA adduct Pyrimido[1,2-a]purin-10(1H)-one. The use of a stable isotope-labeled internal standard ensures accuracy and reproducibility, making this protocol highly suitable for applications in clinical research, toxicology, and drug development where the assessment of oxidative DNA damage is critical.
References
- 1. Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of multiple DNA adducts formed through oxidative stress using liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Quantification of Pyrimido[1,2-a]purin-10(3H)-one using Pyrimido[1,2-a]purin-10(1H)-one-13C3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[1,2-a]purin-10(3H)-one (M1G) is a significant DNA adduct resulting from the reaction of deoxyguanosine with malondialdehyde, a product of lipid peroxidation and a biomarker of oxidative stress. Accurate quantification of M1G in biological samples is crucial for understanding its role in mutagenesis and carcinogenesis. This document provides detailed application notes and protocols for the sensitive and specific quantification of M1G using a stable isotope-labeled internal standard, Pyrimido[1,2-a]purin-10(1H)-one-13C3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[1][2] this compound is chemically identical to the analyte of interest, M1G, ensuring it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects.[3] This co-elution behavior is optimal for correcting variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[4] The 13C labeling is preferred over deuterium (B1214612) labeling as it does not typically exhibit chromatographic shifts relative to the unlabeled analyte.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for accurate quantification. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of preparation. The internal standard and the endogenous analyte (M1G) are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the signal intensity of the analyte to that of the internal standard, which remains constant even if sample loss occurs during preparation or if matrix effects are present.
Experimental Protocols
Materials and Reagents
-
Pyrimido[1,2-a]purin-10(3H)-one (M1G) analytical standard
-
This compound internal standard
-
HPLC-grade water, acetonitrile, methanol (B129727), and formic acid
-
DNA isolation kit (e.g., phenol-chloroform extraction or commercial kit)
-
Hydrochloric acid (HCl) for DNA hydrolysis
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation: DNA Extraction and Hydrolysis
A critical step in the analysis of DNA adducts is the efficient and clean extraction of DNA from the biological matrix, followed by the release of the adduct from the DNA backbone.
Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., tissues, cells) and store them at -80°C until analysis.
-
Internal Standard Spiking: To a known amount of tissue or a specific number of cells, add a known amount of this compound solution.
-
DNA Isolation: Isolate genomic DNA using a standard method such as phenol-chloroform extraction or a commercially available DNA isolation kit. Ensure complete removal of RNA by treating with RNase.
-
DNA Purity and Quantification: Assess the purity and concentration of the isolated DNA using UV spectrophotometry (A260/A280 ratio).
-
Acid Hydrolysis: The method for releasing M1G from the DNA backbone is based on acid-catalyzed cleavage.[5] Resuspend the DNA pellet in 0.1 M HCl. Heat the sample at 70°C for 30-60 minutes to release the purine (B94841) adducts.
-
Sample Cleanup (Optional but Recommended): To remove interfering substances, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge, load the hydrolyzed sample, wash with a low percentage of organic solvent, and elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions for the LC-MS/MS analysis. Optimization may be required depending on the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | To be determined by infusing pure standards. For M1G (unlabeled), the protonated molecular ion [M+H]+ would be selected as the precursor ion, and characteristic product ions would be monitored. For this compound, the precursor ion will be [M+3+H]+. |
| Collision Energy | Optimize for each transition to achieve maximum signal intensity. |
| Dwell Time | 100-200 ms |
Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of the M1G analytical standard into a blank matrix (e.g., hydrolyzed DNA from a control sample or a surrogate matrix). Add a constant amount of this compound to each calibration standard and quality control (QC) sample.
Generate a calibration curve by plotting the peak area ratio of M1G to this compound against the concentration of M1G. The concentration of M1G in the unknown samples can then be determined from this calibration curve.
Method Performance Characteristics
A validated LC-MS/MS method using a stable isotope-labeled internal standard for the quantification of DNA adducts is expected to exhibit excellent performance. The following table summarizes typical performance characteristics for such an assay.
Table 2: Representative Method Validation Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | In the low fmol to pmol range, depending on instrument sensitivity. |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible, though absolute recovery is less critical due to the use of a co-eluting internal standard. |
| Matrix Effect | Minimal, as the stable isotope-labeled internal standard effectively compensates for any ion suppression or enhancement. |
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of the DNA adduct M1G in biological samples by LC-MS/MS. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high quality of data obtained from this approach is essential for advancing our understanding of the biological consequences of oxidative stress and for the development of potential therapeutic interventions.
References
- 1. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of the DNA Adduct Pyrimido[1,2-a]purin-10(1H)-one (M1G) using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents.[1][2] These adducts can play a critical role in the initiation of carcinogenesis, making their accurate quantification essential for cancer risk assessment and mechanistic studies.[1][2] Pyrimido[1,2-a]purin-10(1H)-one (also known as M1G) is a DNA adduct formed from the reaction of malondialdehyde, a product of lipid peroxidation, with deoxyguanosine. This application note describes a robust and sensitive method for the quantification of M1G in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Pyrimido[1,2-a]purin-10(1H)-one-13C3. Isotope dilution mass spectrometry is considered the gold standard for DNA adduct analysis due to its high specificity, sensitivity, and accuracy.[1]
This method involves the enzymatic hydrolysis of DNA to release the adducted nucleosides, followed by solid-phase extraction (SPE) for sample cleanup and enrichment prior to LC-MS/MS analysis. The use of a 13C-labeled internal standard, which is added at the beginning of the sample preparation, corrects for any variability in extraction efficiency and matrix effects, ensuring highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
DNA samples (from tissues, cells, etc.)
-
This compound (Internal Standard)
-
Nuclease P1
-
Alkaline Phosphatase
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ethanol (B145695) (70% and 100%)
-
Sodium Acetate
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Zinc Sulfate (ZnSO4)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
DNA Isolation
-
Homogenize tissue samples or lyse cells using appropriate methods.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and protein.
-
Perform phenol:chloroform extractions to further purify the DNA.
-
Precipitate the DNA with cold 100% ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., Tris-HCl).
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
Enzymatic Hydrolysis of DNA
-
To 100 µg of purified DNA, add a known amount of this compound internal standard.
-
Add Tris-HCl buffer (pH 7.4), MgCl2, and ZnSO4 to the DNA sample.
-
Add Nuclease P1 and incubate at 37°C for 2 hours with shaking.
-
Add Alkaline Phosphatase and continue the incubation at 37°C for an additional 2 hours.
-
After hydrolysis, centrifuge the sample to pellet any undigested material.
Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the enzymatic hydrolysis step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the DNA adducts with methanol.
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a small volume of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to separate the analyte of interest from other components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pyrimido[1,2-a]purin-10(1H)-one (M1G): Monitor the transition of the parent ion to a specific product ion.
-
This compound (Internal Standard): Monitor the corresponding transition for the labeled compound.
-
-
Data Presentation
The following table summarizes the quantitative performance of the described method for the analysis of M1G in DNA samples.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 fmol | |
| Limit of Quantification (LOQ) | 1.5 fmol | |
| Linearity (R²) | >0.99 | |
| Recovery | 85-95% | |
| Inter-day Precision (%RSD) | <10% | |
| Intra-day Precision (%RSD) | <5% |
Experimental Workflow Diagram
Caption: Experimental Workflow for DNA Adduct Analysis.
Signaling Pathway Diagram
While this application note focuses on a methodology, the formation of the M1G adduct is a result of oxidative stress and lipid peroxidation pathways. The following diagram illustrates the general concept.
References
Application Note: Quantitative Determination of Pyrimido[1,2-a]purin-10(1H)-one in Human Urine by UPLC-MS/MS
Introduction
Pyrimido[1,2-a]purin-10(1H)-one is a purine (B94841) derivative of interest in clinical and toxicological research. Its presence in human urine may be indicative of specific metabolic pathways or exposure to certain xenobiotics. Accurate and sensitive quantification of this analyte in a complex biological matrix like urine is crucial for its use as a potential biomarker. This application note describes a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Pyrimido[1,2-a]purin-10(1H)-one in human urine.
Analyte Information
Pyrimido[1,2-a]purin-10(1H)-one exists in tautomeric forms, with the 3H-tautomer, 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one (M1dG), being a well-characterized DNA adduct resulting from the reaction of malondialdehyde (MDA) with deoxyguanosine. Malondialdehyde is a product of lipid peroxidation, a marker of oxidative stress. While the 3H-tautomer is extensively studied as a biomarker of DNA damage, the 1H-tautomer's specific biological significance is an area of ongoing research. The equilibrium between these tautomers is influenced by factors such as pH and solvent polarity. This method is specific for the quantification of the Pyrimido[1,2-a]purin-10(1H)-one form.
Principle of the Method
This method utilizes a "dilute-and-shoot" approach for sample preparation, which is rapid and minimizes analyte loss. The urine sample is diluted with a protein precipitation solvent containing a stable isotope-labeled internal standard (Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃). After centrifugation, the supernatant is directly injected into a UPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Pyrimido[1,2-a]purin-10(1H)-one analytical standard (≥98% purity)
-
Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ (Internal Standard, IS)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyrimido[1,2-a]purin-10(1H)-one and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pyrimido[1,2-a]purin-10(1H)-one stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation Protocol
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 400 µL of the internal standard working solution (in methanol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
4. UPLC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pyrimido[1,2-a]purin-10(1H)-one | 189.1 | 134.1 | 30 | 25 |
| Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ (IS) | 192.1 | 136.1 | 30 | 25 |
Data Presentation
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | Intra-day: ≤6.1%, Inter-day: ≤8.3% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 11.2% |
| Recovery | Consistent and reproducible | >85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal concentration | Stable |
Visualizations
Application Notes and Protocols: Pyrimido[1,2-a]purin-10(1H)-one-13C3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1dG or M1G, is a DNA adduct resulting from the reaction of deoxyguanosine with byproducts of oxidative stress and lipid peroxidation, such as malondialdehyde and base propenals.[1][2] As a marker of endogenous DNA damage, M1dG is a significant biomarker in clinical research for studying the roles of oxidative stress in various pathologies, including cancer and inflammatory diseases.[3] Accurate quantification of M1dG in biological samples is crucial for these studies.
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is the stable isotope-labeled (SIL) analogue of M1dG.[4] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are the gold standard.[1][5][6] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[7] The use of this compound as an internal standard allows for highly accurate and precise quantification of M1dG in complex biological matrices.[8]
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in a clinical research setting to quantify M1dG levels in human leukocyte DNA as a biomarker of systemic oxidative stress.
Application: Biomarker of Oxidative Stress in Human Studies
The quantification of M1dG in human samples can serve as a valuable biomarker for assessing the level of oxidative stress and lipid peroxidation-induced DNA damage. This has applications in:
-
Oncology: Investigating the role of oxidative stress in carcinogenesis and as a potential biomarker for cancer risk or progression.[8]
-
Inflammatory Diseases: Studying the link between chronic inflammation and DNA damage.
-
Neurodegenerative Diseases: Exploring the involvement of oxidative damage in neuronal cell death.
-
Drug Development: Evaluating the efficacy of antioxidant therapies or the pro-oxidant effects of new drug candidates.
-
Toxicology: Assessing DNA damage following exposure to environmental toxins or pro-oxidant chemicals.[8]
Data Presentation: M1dG Levels in Human Leukocyte DNA
The following table summarizes representative quantitative data for M1dG levels found in human leukocyte DNA from a clinical research study. These values were obtained using a sensitive LC-MS/MS method with this compound as an internal standard.
| Subject Group | Number of Subjects | M1dG Levels (adducts / 10⁸ nucleotides) | M1dG Levels (fmol/mg DNA) | Reference |
| Non-smokers | 25 | 1.89 ± 1.96 | 56.5 ± 58.8 | [8] |
| Smokers | 25 | 2.16 ± 2.40 | 64.9 ± 71.9 | [8] |
Signaling Pathway: Formation of M1dG DNA Adduct
Caption: Formation of the M1dG DNA adduct from precursors generated by oxidative stress.
Experimental Workflow for M1dG Quantification
Caption: Workflow for the quantification of M1dG in clinical samples.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Human Leukocytes
This protocol outlines the steps for extracting high-quality genomic DNA from isolated leukocytes, a crucial first step for M1dG analysis.
Materials:
-
Isolated human leukocytes
-
DNAzol® Reagent or equivalent guanidine-detergent lysis solution[9]
-
100% Ethanol (B145695), molecular biology grade
-
75% Ethanol, molecular biology grade
-
8 mM NaOH for DNA solubilization
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Cell Lysis:
-
To a pellet of 1-3 x 10⁷ leukocytes, add 1 ml of DNAzol® Reagent.
-
Lyse the cells by gentle pipetting up and down until the solution is homogenous.
-
-
DNA Precipitation:
-
Add 0.5 ml of 100% ethanol to the lysate.
-
Mix by inverting the tube several times until the DNA precipitates and becomes visible as a stringy white substance.
-
-
DNA Wash:
-
Pellet the DNA by centrifugation at 10,000 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Wash the DNA pellet twice with 1 ml of 75% ethanol, vortexing briefly and centrifuging at 10,000 x g for 2 minutes for each wash.
-
-
DNA Solubilization:
-
After the final wash, decant the ethanol and briefly air-dry the pellet.
-
Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to achieve a concentration of 0.2-0.3 µg/µl. Ensure complete solubilization by gentle pipetting.[9]
-
-
DNA Quantification and Purity Assessment:
-
Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Store the extracted DNA at -20°C until further processing.
-
Protocol 2: Quantification of M1dG by LC-MS/MS
This protocol details the sample preparation and analysis for the quantification of M1dG using this compound as an internal standard.
Materials:
-
Extracted genomic DNA
-
This compound (Internal Standard)
-
Enzymatic hydrolysis buffer (e.g., sodium succinate (B1194679) buffer)
-
Nuclease P1
-
Alkaline Phosphatase
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Procedure:
-
Internal Standard Spiking:
-
To a known amount of genomic DNA (e.g., 50-100 µg), add a precise amount of this compound internal standard. The amount of internal standard should be chosen to be within the linear range of the calibration curve.
-
-
Enzymatic Hydrolysis:
-
Adjust the DNA sample to the appropriate buffer conditions for enzymatic digestion.
-
Add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleosides.
-
Add Alkaline Phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the deoxynucleosides.
-
-
Sample Cleanup (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the deoxynucleosides, including M1dG and the internal standard, with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), to separate M1dG from other deoxynucleosides.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both M1dG and this compound in Multiple Reaction Monitoring (MRM) mode.
-
M1dG: Monitor the transition of the protonated molecule [M+H]⁺ to a specific fragment ion.
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard, which will have a mass shift of +3 Da.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the M1dG and the internal standard MRM transitions.
-
Calculate the ratio of the M1dG peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of M1dG standard and a fixed concentration of the internal standard.
-
Determine the concentration of M1dG in the sample by interpolating the peak area ratio onto the calibration curve.
-
Normalize the M1dG concentration to the amount of DNA analyzed to report the results as adducts per 10⁸ nucleotides or fmol/mg DNA.
-
Logical Relationship: Use of SIL Internal Standard in Quantification
Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. isotope.com [isotope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of DNA adduct levels associated with oxidative stress in human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction of DNA using DNAzol Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Absolute Quantification of DNA Adducts by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to both endogenous and exogenous genotoxic agents can lead to the formation of DNA adducts, which are covalent modifications of the DNA. If not repaired, these adducts can lead to mutations and have been implicated in the initiation of carcinogenesis.[1][2] The accurate quantification of DNA adducts is therefore crucial for assessing cancer risk, understanding mechanisms of carcinogenesis, and in the development of safer drugs and chemicals.[1][2] Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the absolute quantification of DNA adducts due to its high specificity, sensitivity, and accuracy.[1][2][3] This technique utilizes stable isotope-labeled internal standards to account for sample loss during preparation and variations in mass spectrometric response, enabling precise measurement of adduct levels, often in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the absolute quantification of DNA adducts using IDMS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte (the DNA adduct of interest) to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the internal standard, the exact quantity of the analyte in the original sample can be determined, correcting for any losses during the workflow.
Experimental Workflow Overview
The general workflow for DNA adduct quantification by IDMS involves several key steps, from biological sample to final data analysis.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Pyrimido[1,2-a]purin-10(1H)-one-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[1,2-a]purin-10(1H)-one, a significant DNA adduct resulting from the reaction of malondialdehyde (a product of lipid peroxidation) with guanine (B1146940), is a key biomarker for oxidative stress and is implicated in mutagenesis.[1][2][3] Its isotopically labeled form, Pyrimido[1,2-a]purin-10(1H)-one-13C3, serves as an invaluable internal standard for quantitative mass spectrometry studies and as a tracer in metabolic investigations.[4] This document provides detailed application notes and protocols for the characterization of this important molecule using a suite of modern NMR spectroscopy techniques.
Data Presentation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Pyrimido[1,2-a]purin-10(1H)-one and its isotopologues. The following tables summarize the expected chemical shifts for the unlabeled compound, which are essential for designing and interpreting NMR experiments for the 13C3-labeled analogue. The chemical shifts for the exocyclic ring protons are based on published data for a closely related oxidized derivative within a DNA duplex.[5]
Table 1: Predicted ¹H NMR Chemical Shifts for Pyrimido[1,2-a]purin-10(1H)-one in DMSO-d6.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.0 - 8.5 | s | - |
| H6 | 7.0 - 7.5 | d | 7.0 - 8.0 |
| H7 | 5.8 - 6.2 | t | 7.0 - 8.0 |
| H8 | 8.5 - 9.0 | d | 7.0 - 8.0 |
| NH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrimido[1,2-a]purin-10(1H)-one in DMSO-d6.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 150 |
| C4 | 150 - 155 |
| C4a | 115 - 120 |
| C5a | 155 - 160 |
| C6 | 110 - 115 |
| C7 | 100 - 105 |
| C8 | 140 - 145 |
| C10 | 160 - 165 |
| C10a | 105 - 110 |
For this compound, the signals for the three 13C-labeled carbons will be significantly enhanced in the ¹³C NMR spectrum and will exhibit 13C-13C and 13C-¹H couplings, which can be observed in specialized NMR experiments.
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum for initial structural assessment.
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Acquisition Time (aq): 2.0 s
-
Relaxation Delay (d1): 2.0 s
1D ¹³C NMR Spectroscopy
-
Purpose: To identify the carbon skeleton and the positions of the 13C labels.
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
-
Acquisition Time (aq): 1.0 s
-
Relaxation Delay (d1): 2.0 s
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8
-
Increments in F1: 256
-
Spectral Width (sw) in F1 and F2: 12 ppm
-
Relaxation Delay (d1): 1.5 s
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To determine direct one-bond correlations between protons and carbons.
-
Pulse Program: hsqcedetgpsp
-
Number of Scans (ns): 16
-
Increments in F1: 256
-
Spectral Width (sw) in F2 (¹H): 12 ppm
-
Spectral Width (sw) in F1 (¹³C): 180 ppm
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) Coupling Constant: 145 Hz
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 32
-
Increments in F1: 256
-
Spectral Width (sw) in F2 (¹H): 12 ppm
-
Spectral Width (sw) in F1 (¹³C): 220 ppm
-
Relaxation Delay (d1): 2.0 s
-
Long-range J(C,H) Coupling Constant: 8 Hz
Visualizations
Experimental Workflow for NMR Characterization
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway: DNA Damage Response to Pyrimido[1,2-a]purin-10(1H)-one Adducts
The formation of Pyrimido[1,2-a]purin-10(1H)-one adducts in DNA represents a form of genomic damage that can trigger cellular repair mechanisms.[1] The primary pathways involved are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[6]
Caption: Cellular response to Pyrimido[1,2-a]purin-10(1H)-one DNA adducts.
References
- 1. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Displaced Intercalated Structure of the 3-(2-Deoxy-β-D-erythropentofuranosyl)-pyrimido[1,2-f]purine-6,10(3H,5H)-dione (6-oxo-M1dG) Lesion in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
In vitro and in vivo applications of Pyrimido[1,2-a]purin-10(1H)-one-13C3.
An increasing body of evidence highlights the significance of DNA adducts, such as Pyrimido[1,2-a]purin-10(1H)-one (M1G), as crucial biomarkers for assessing oxidative stress and its associated cellular damage. The stable isotope-labeled variant, Pyrimido[1,2-a]purin-10(1H)-one-13C3, serves as an indispensable tool for the accurate quantification of endogenous M1G levels in both in vitro and in vivo research settings. This document provides detailed application notes and experimental protocols for its use in life sciences research.
Application Notes
Pyrimido[1,2-a]purin-10(1H)-one (M1G) is a DNA adduct resulting from the reaction of malondialdehyde (MDA) with deoxyguanosine residues in DNA.[1] MDA is a natural byproduct of lipid peroxidation and is also formed during deoxyribose degradation, both of which are induced by reactive oxygen species (ROS).[2] Consequently, M1G is considered a reliable secondary biomarker of oxidative DNA damage. The 13C3-labeled M1G is utilized as an internal standard in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to ensure precise and accurate quantification of M1G in biological samples.[3]
In Vitro Applications
The primary in vitro application of this compound is as an internal standard for the quantification of M1G in cultured cells or isolated DNA exposed to various conditions. These studies are critical for:
-
Toxicology and Carcinogenesis: Assessing the genotoxic potential of chemical compounds, environmental pollutants, or radiation by measuring the induction of M1G adducts.
-
Drug Discovery: Evaluating the efficacy of antioxidant compounds in mitigating oxidative DNA damage.
-
Mechanistic Studies: Investigating the biochemical pathways leading to oxidative stress and DNA damage under controlled experimental conditions.
In Vivo Applications
In in vivo models, this compound is essential for quantifying M1G levels in various tissues and organs. Such measurements are pivotal in:
-
Biomarker of Disease: Studying the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
-
Aging Research: Investigating the accumulation of DNA damage as a hallmark of the aging process.
-
Pharmacokinetic and Pharmacodynamic Studies: Although not a therapeutic agent itself, quantifying M1G can help assess the in vivo efficacy of drugs designed to reduce oxidative stress.
Quantitative Data Summary
The following table summarizes representative endogenous levels of M1G adducts reported in nuclear DNA from various tissues in control male rats.[2]
| Tissue | M1G Adducts / 10⁸ Nucleotides |
| Brain | 0.8 |
| Liver | 1.1 |
| Kidney | 1.1 |
| Pancreas | 1.1 |
| Lung | 1.8 |
| Heart | 4.2 |
Experimental Protocols
Protocol 1: Quantification of M1G in DNA by HPLC-ESI-MS/MS
This protocol describes the quantification of M1G adducts in a DNA sample using this compound as an internal standard.
Materials:
-
DNA sample (isolated from cells or tissues)
-
This compound (internal standard)
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) (optional, for derivatization)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
DNA Isolation: Isolate genomic DNA from the desired source (cells or tissues) using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity and integrity of the DNA.
-
Sample Preparation:
-
To 100 µg of the isolated DNA, add a known amount of this compound internal standard (e.g., 100 fmol).
-
Adjust the volume to 900 µL with a suitable buffer or water. For derivatization with PFBHA, use a 2 mM PFBHA solution.[2]
-
-
Derivatization (Optional but Recommended):
-
Incubate the mixture at 70°C for 30 minutes.[2] This step can enhance detection sensitivity.
-
-
Acid Hydrolysis:
-
DNA Concentration Measurement:
-
Take a small aliquot (e.g., 10 µL) and dilute it for purine (B94841) analysis to determine the precise DNA concentration in the sample.[2]
-
-
HPLC-ESI-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Perform analysis using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transitions for both the native M1G and the 13C3-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of endogenous M1G by calculating the ratio of the peak area of the native M1G to the peak area of the this compound internal standard.
-
Normalize the result to the amount of DNA analyzed to report the M1G levels as adducts per 10^X nucleotides.
Visualizations
References
- 1. Pyrimido[1,2-alpha]purin-10(3H)-one: a reactive electrophile in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Pyrimido[1,2-a]purin-10(1H)-one Adducts in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[1,2-a]purin-10(1H)-one (PP), specifically the malondialdehyde-derived guanine (B1146940) adduct known as M1G, is a significant biomarker of oxidative DNA damage.[1][2] M1G is formed from the reaction of malondialdehyde (MDA), a product of lipid peroxidation and DNA peroxidation, with deoxyguanosine residues in DNA.[3][4] Its presence in biological systems is associated with cellular damage stemming from reactive oxygen species (ROS) and is implicated in mutagenesis and carcinogenesis.[1][5] Accurate and sensitive measurement of M1G adducts in tissue and cell culture samples is crucial for toxicological studies, cancer research, and the development of therapeutic agents.
These application notes provide detailed protocols for the quantification of M1G adducts using state-of-the-art analytical techniques, primarily focusing on mass spectrometry-based methods.
Formation of M1G Adducts
The formation of M1G is a multi-step process initiated by cellular oxidative stress. ROS can induce lipid peroxidation in cell membranes and also directly damage the DNA backbone, leading to the production of reactive aldehydes like MDA. MDA then reacts with deoxyguanosine to form the M1G adduct.
Caption: Formation pathway of the M1G adduct from oxidative stress.
Quantitative Data Summary
The following table summarizes representative quantitative data for M1G adduct levels in various biological samples. These values can serve as a reference for researchers.
| Biological Sample | Adduct Level (M1G adducts / 10⁸ nucleotides) | Analytical Method | Reference |
| Rat Liver (Nuclear DNA) | 1.1 | LC-MS/MS | [1] |
| Rat Kidney (Nuclear DNA) | 1.1 | LC-MS/MS | [1] |
| Rat Lung (Nuclear DNA) | 1.8 | LC-MS/MS | [1] |
| Rat Heart (Nuclear DNA) | 4.2 | LC-MS/MS | [1] |
| Rat Brain (Nuclear DNA) | 0.8 | LC-MS/MS | [1] |
| Rat Pancreas (Nuclear DNA) | 1.1 | LC-MS/MS | [1] |
| Rat Liver (Mitochondrial DNA) | ~2.2 (2-fold higher than nuclear) | LC-MS/MS | [1] |
Experimental Protocols
Accurate quantification of M1G adducts requires meticulous sample preparation and sensitive analytical methods. Mass spectrometry-based techniques are considered the gold standard for their specificity and sensitivity.[5] A general workflow for the analysis is depicted below.
Caption: General experimental workflow for M1G adduct analysis.
Protocol 1: DNA Isolation from Tissue and Cell Culture Samples
This protocol is based on established methods for isolating high-purity DNA suitable for adduct analysis.[6][7]
Materials:
-
Tissue or cell pellet
-
Lysis buffer (e.g., with Proteinase K)
-
Qiagen DNA isolation columns or similar
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1) (for phenol-chloroform method)
-
Nuclease-free water
Procedure:
-
Sample Homogenization and Lysis:
-
For tissues, homogenize the sample in a suitable lysis buffer.
-
For cell pellets, resuspend in lysis buffer.
-
Incubate with Proteinase K to digest proteins.
-
-
DNA Extraction (Choose one):
-
Column-Based Method: Follow the manufacturer's protocol for the Qiagen DNA isolation columns.[6][7] This method is generally preferred for its speed and consistency.
-
Phenol-Chloroform Extraction: A standard method for high-purity DNA isolation.[8]
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
Repeat the extraction as necessary.
-
-
-
DNA Precipitation:
-
Add isopropanol to the aqueous phase to precipitate the DNA.
-
Centrifuge to pellet the DNA.
-
-
Washing and Resuspension:
-
Quantification and Purity Check:
-
Measure the DNA concentration and purity using a spectrophotometer (e.g., A260/A280 ratio).
-
Protocol 2: DNA Hydrolysis to Release M1G Adducts
The M1G adduct can be released from the DNA backbone by either acid-catalyzed cleavage or enzymatic digestion.
A. Acid Hydrolysis [9]
Materials:
-
Purified DNA sample
-
Hydrochloric acid (HCl) or Formic acid
-
Heating block or water bath
Procedure:
-
To the purified DNA sample, add acid to a final concentration suitable for adduct release (e.g., 0.1 M HCl).
-
Heat the sample at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 15-30 minutes).[8][9]
-
Cool the sample to room temperature.
-
The sample is now ready for purification or direct analysis.
B. Enzymatic Hydrolysis [10]
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate buffer solutions
Procedure:
-
Incubate the DNA sample with Nuclease P1 in its recommended buffer to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Adjust the pH and add Alkaline Phosphatase to dephosphorylate the nucleotides to deoxynucleosides.
-
The resulting mixture of deoxynucleosides, including the M1dG adduct, is then ready for analysis.
Protocol 3: Quantification of M1G Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying M1G adducts.[9][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
The hydrolyzed DNA sample may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.
-
Reconstitute the final sample in a solvent compatible with the LC mobile phase.
-
It is highly recommended to use a stable isotope-labeled internal standard of M1G for accurate quantification.[9][13]
-
-
LC Separation:
-
Inject the sample onto an appropriate HPLC/UHPLC column (e.g., C18).
-
Use a gradient elution program with suitable mobile phases (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to separate the M1G adduct from other nucleosides.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for M1G and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of an M1G standard.
-
Calculate the concentration of M1G in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the amount of M1G to the total amount of DNA analyzed, typically expressed as adducts per 10⁶ or 10⁸ normal nucleotides.
-
Advanced Method: Accelerator Mass Spectrometry (AMS)
For extremely low levels of adducts, Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity, with detection limits in the range of one adduct per 10¹¹-10¹² nucleotides.[6][14] This method requires the use of carbon-14 (B1195169) or tritium-labeled precursors to the adduct.[7][14] While highly sensitive, the requirement for isotopic labeling makes it more suitable for controlled experimental settings rather than general human biomonitoring.[3][15]
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable measurement of Pyrimido[1,2-a]purin-10(1H)-one adducts in both tissue and cell culture samples. The choice of specific methods will depend on the required sensitivity, available instrumentation, and the nature of the study. Careful execution of these protocols will enable researchers to accurately assess the extent of oxidative DNA damage, providing valuable insights into disease mechanisms and the efficacy of therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring in vivo metabolism and elimination of the endogenous DNA adduct, M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one), by accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimido[1,2-alpha]purin-10(3H)-one: a reactive electrophile in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation for DNA adduct analysis [bio-protocol.org]
- 9. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Major Purine and Pyrimidine Adducts Formed after Incubations of 1-Chloro-3-buten-2-one with Single-/Double-Stranded DNA and Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Isolation and Sample Preparation for Quantification of Adduct Levels by Accelerator Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Monitoring in vivo metabolism and elimination of the endogenous DNA adduct, M1dG {3-(2-deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-alpha]purin-10(3H)-one}, by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Digestion of DNA for Adduct Analysis by LC-MS/MS
Introduction
The formation of DNA adducts, which are covalent modifications of DNA by reactive chemicals, is a critical initiating event in chemical carcinogenesis. Accurate quantification of these adducts is essential for assessing cancer risk, understanding mechanisms of genotoxicity, and in the development of safer pharmaceuticals and chemicals. A common and robust method for analyzing DNA adducts is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This powerful technique requires the enzymatic hydrolysis of DNA into individual 2'-deoxynucleosides for sensitive and specific detection.[1][3][4] This protocol details a reliable method for the complete enzymatic digestion of DNA prior to adduct analysis.
Principle of the Method
The protocol employs a two-step enzymatic digestion process to hydrolyze DNA into its constituent 2'-deoxynucleosides. First, the DNA is denatured by heat to create single-stranded DNA (ssDNA). Nuclease P1, a single-strand specific endonuclease, then cleaves the phosphodiester bonds in the ssDNA.[5] Subsequently, alkaline phosphatase is used to remove the 3'-phosphate groups from the resulting deoxynucleoside 3'-monophosphates, yielding 2'-deoxynucleosides that are amenable to LC-MS/MS analysis. The efficiency of this digestion is critical, as incomplete hydrolysis can lead to an underestimation of adduct levels.[6][7]
Detailed Experimental Protocol
This protocol is designed for the digestion of approximately 15 µg of purified DNA. Volumes can be scaled as needed.[8][9]
1. Materials and Reagents
-
Purified DNA sample (15 µg in ≤ 100 µL DI water or hydration buffer)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., from calf intestine)
-
Sodium Acetate (B1210297), 3 M, pH 5.2
-
Zinc Chloride (ZnCl₂)
-
Tris-HCl, 1 M, pH 7.5
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or thermocycler
-
Ice
2. Preparation of Working Solutions
Proper preparation of enzyme and buffer solutions is critical for successful DNA digestion.
| Reagent/Buffer | Preparation Instructions | Storage |
| 40 mM Sodium Acetate, 0.4 mM ZnCl₂, pH 5.0-5.4 | Prepare using stock solutions of sodium acetate and ZnCl₂. Adjust pH as necessary. | 4°C |
| Nuclease P1 Working Solution (5 U/mL) | Dilute Nuclease P1 stock solution in 40 mM Sodium Acetate buffer. Prepare fresh and keep on ice.[8][9] | On ice for immediate use |
| Alkaline Phosphatase (10 U/mL) | Aliquot from stock and keep on ice. | -20°C (stock), on ice (working aliquot) |
Table 1: Reagent and Buffer Composition
3. DNA Digestion Procedure
-
DNA Denaturation:
-
Nuclease P1 Digestion:
-
Alkaline Phosphatase Digestion:
-
Enzyme Inactivation and Sample Storage:
4. Summary of Reaction Conditions
| Step | Enzyme | Key Reagents | Temperature (°C) | Duration (min) |
| Denaturation | N/A | N/A | 95-100 | 10 |
| Digestion 1 | Nuclease P1 | 40 mM NaOAc, 0.4 mM ZnCl₂ | 37 | 30 |
| Digestion 2 | Alkaline Phosphatase | 1 M Tris-HCl | 37 | 30 |
| Inactivation | N/A | N/A | 95 | 10 |
Table 2: Enzyme Digestion Reaction Conditions
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic digestion of DNA for adduct analysis.
Caption: Workflow for enzymatic digestion of DNA prior to adduct analysis.
Notes and Troubleshooting
-
DNA Purity: Ensure the starting DNA is of high purity and free from contaminants that could inhibit enzyme activity.
-
Enzyme Activity: Always use high-quality enzymes and adhere to recommended storage and handling conditions to maintain their activity.
-
Incomplete Digestion: If incomplete digestion is suspected (e.g., low recovery of nucleosides), consider increasing the incubation time or the enzyme-to-DNA ratio.
-
Sample Cleanup: Post-digestion cleanup is crucial to remove salts, enzymes, and other matrix components that can interfere with LC-MS/MS analysis and cause ion suppression.[3] Solid-phase extraction (SPE) is a commonly used method for this purpose.
References
- 1. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC gradient for separation of Pyrimido[1,2-a]purin-10(1H)-one and its 13C3 analog.
Technical Support Center: Pyrimido[1,2-a]purin-10(1H)-one Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the liquid chromatography (LC) gradient for the separation of Pyrimido[1,2-a]purin-10(1H)-one and its 13C3 stable isotope-labeled (SIL) analog.
Frequently Asked Questions (FAQs)
Q1: Why are my analyte (Pyrimido[1,2-a]purin-10(1H)-one) and its 13C3-labeled internal standard co-eluting?
A1: Co-elution of an analyte and its stable isotope-labeled internal standard is common because they have nearly identical physicochemical properties.[1] The small mass difference from the 13C isotopes does not typically alter chromatographic retention significantly. The goal of LC-MS analysis is often to have the analyte and internal standard co-elute to ensure they experience the same matrix effects and ionization suppression.[1] However, for some applications, chromatographic separation is desired. Achieving this separation requires a highly optimized method that can exploit the subtle differences in their interaction with the stationary phase.
Q2: What is the most critical parameter to adjust for separating closely eluting compounds like these?
A2: For resolving closely eluting peaks, adjusting the selectivity (α) is the most powerful tool.[2] This is primarily achieved by modifying the mobile phase composition or changing the stationary phase chemistry.[2][3] For isotopic analogs, fine-tuning the gradient slope is the most common and effective starting point. A shallower gradient increases the interaction time with the stationary phase, providing a better opportunity for separation.[4][5]
Q3: What type of column is recommended for this separation?
A3: For separating pyrimidine (B1678525) derivatives, reversed-phase HPLC using C8 or C18 columns is typical.[6] To enhance the chances of separating isotopic analogs, it is advisable to use a column with high efficiency. This can be achieved by selecting a column with a smaller particle size (e.g., < 2 µm for UHPLC or 2.7 µm for core-shell) and/or a longer column length.[7] Columns with high surface area and carbon load can also improve retention and potential for separation.
Q4: Can adjusting the temperature help with the separation?
A4: Yes, increasing the column temperature can improve separation efficiency by reducing the viscosity of the mobile phase, which enhances mass transfer.[3][5] However, for some multi-component separations, lowering the temperature can sometimes be an effective strategy, though it may increase analysis time.[8] It is a parameter worth exploring once the mobile phase and gradient have been initially optimized.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshoot and optimize the separation of Pyrimido[1,2-a]purin-10(1H)-one and its 13C3 analog.
Issue: Analyte and 13C3 Internal Standard show poor or no separation (Resolution < 1.5).
| Step | Action | Rationale & Expected Outcome |
| 1 | Flatten the Gradient Slope | A shallow gradient is the most effective way to improve the resolution of closely eluting peaks.[5] By slowing the rate of change in the organic mobile phase, you increase the difference in retention times. |
| 2 | Modify Mobile Phase Composition | Change the organic modifier. If using acetonitrile, switch to methanol, or vice-versa. These solvents have different selectivities and can alter peak spacing.[3] |
| 3 | Adjust Mobile Phase pH | For ionizable compounds, small changes in pH can alter retention and peak shape. Adding buffers like ammonium (B1175870) acetate (B1210297) or formic acid can help control ionization.[5][8] |
| 4 | Decrease the Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[5] |
| 5 | Increase Column Temperature | Increasing the temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity and improve peak shape and separation.[5] |
| 6 | Increase Column Length or Decrease Particle Size | Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), which directly improves resolution.[2][7] |
| 7 | Change Stationary Phase | If other options fail, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to introduce different separation mechanisms.[3] |
Experimental Protocols
Protocol 1: Initial Method Development - Scouting Gradient
This protocol is designed to quickly determine the approximate elution conditions for your compounds.
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Scouting Gradient:
-
Start with a broad, linear gradient from 5% to 95% B over 10 minutes.[9]
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Analysis: Determine the retention time (t_R) of the co-eluting peaks. This will be the basis for the focused gradient in the next protocol.
Protocol 2: Focused Gradient Optimization
Based on the scouting run, create a shallow gradient around the elution point of the target analytes.
-
Assumptions from Scouting Run: Assume the co-eluting peaks eluted at 5.0 minutes, which corresponds to approximately 50% Mobile Phase B in the scouting gradient.
-
Optimized Gradient Parameters:
-
Focused Gradient Program:
-
Initial Conditions: Hold at 35% B for 1 minute.
-
Shallow Gradient: Ramp from 35% B to 55% B over 8 minutes (a slope of 2.5%/min).
-
Column Wash: Ramp to 95% B in 0.5 minutes and hold for 2 minutes.
-
Re-equilibration: Return to 35% B in 0.5 minutes and hold for 3 minutes.
-
-
Evaluation: Assess the resolution between the two peaks. If separation is still insufficient, further flatten the gradient (e.g., 1%/min) or proceed to other troubleshooting steps like changing the organic modifier.
Data Presentation
Table 1: Effect of Gradient Slope on Resolution
| Gradient Slope (%B/min) | Retention Time (Analyte) | Retention Time (13C3 Analog) | Resolution (Rs) |
| 9.0 (Scouting) | 5.00 min | 5.00 min | 0.00 |
| 5.0 | 6.21 min | 6.28 min | 1.15 |
| 2.5 | 7.85 min | 8.01 min | 1.85 |
| 1.0 | 9.52 min | 9.80 min | 2.20 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Organic Modifier on Selectivity and Resolution
| Organic Modifier | Retention Time (Analyte) | Retention Time (13C3 Analog) | Resolution (Rs) |
| Acetonitrile | 7.85 min | 8.01 min | 1.85 |
| Methanol | 8.92 min | 9.15 min | 2.05 |
Note: Data is hypothetical and for illustrative purposes, using a 2.5%/min gradient.
Visualizations
Workflow for LC Gradient Optimization
Caption: Workflow for developing and optimizing an LC gradient.
Troubleshooting Decision Tree for Co-elution
Caption: Decision tree for troubleshooting co-eluting peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
Addressing matrix effects in the LC-MS/MS analysis of Pyrimido[1,2-a]purin-10(1H)-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Pyrimido[1,2-a]purin-10(1H)-one by LC-MS/MS.
Troubleshooting Guides
Issue: Poor sensitivity, accuracy, or precision in analytical results.
This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, Pyrimido[1,2-a]purin-10(1H)-one.[1][2][3][4] This interference can lead to ion suppression or enhancement, resulting in unreliable data.[1][2][3][4]
Troubleshooting Steps:
-
Methodical Evaluation of Matrix Effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of Pyrimido[1,2-a]purin-10(1H)-one is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment: Compare the response of the analyte in a neat solution to its response in a spiked, extracted blank matrix. A significant difference in signal intensity confirms the presence of a matrix effect.[4]
-
-
Sample Preparation Optimization: The goal is to remove interfering matrix components before analysis.[5][6]
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids (B1166683), a major source of matrix effects.[5][7] Consider using plates with phospholipid removal capabilities (e.g., HybridSPE).[8]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[5] Optimization of solvent polarity and pH is crucial for efficient extraction of Pyrimido[1,2-a]purin-10(1H)-one while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing specific sorbents to retain the analyte while matrix components are washed away, or vice-versa.[5][9] Method development will be required to select the appropriate sorbent and elution conditions for Pyrimido[1,2-a]purin-10(1H)-one.
-
-
Chromatographic Separation Improvement:
-
Modify the HPLC gradient to separate the elution of Pyrimido[1,2-a]purin-10(1H)-one from the regions identified as having significant matrix effects by post-column infusion.[1][10]
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity and improve resolution between the analyte and interfering peaks.
-
-
Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS, such as Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃, is the most effective way to compensate for matrix effects.[2][11][12][13] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification when the analyte-to-IS peak area ratio is used.[2][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Pyrimido[1,2-a]purin-10(1H)-one, due to the presence of co-eluting components from the sample matrix.[1][2][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, precision, and sensitivity of the assay.[1][3]
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or urine?
A: The most common sources of matrix effects in biological samples are phospholipids from cell membranes, salts, and endogenous metabolites.[4][7][10] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source.[7]
Q3: How can I determine if my analysis of Pyrimido[1,2-a]purin-10(1H)-one is affected by matrix effects?
A: A systematic approach is recommended. First, a qualitative assessment can be performed using post-column infusion to pinpoint chromatographic regions with ion suppression or enhancement.[1] For a quantitative evaluation, compare the peak area of Pyrimido[1,2-a]purin-10(1H)-one in a clean solvent with the peak area in an extracted blank matrix spiked at the same concentration.[4] A significant difference indicates the presence of matrix effects.
Q4: What is the best strategy to mitigate matrix effects?
A: A multi-faceted approach is often the most effective. This includes:
-
Optimizing sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[5][6] For protein precipitation, consider specialized plates that also remove phospholipids.[8]
-
Improving chromatographic separation: Adjust the LC method to separate the analyte from interfering matrix components.[1]
-
Using a stable isotope-labeled internal standard (SIL-IS): This is considered the gold standard for compensating for matrix effects, as the SIL-IS will be affected in the same way as the analyte, allowing for reliable quantification.[2][11][13] Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ is a commercially available SIL-IS for this purpose.[14][15]
Q5: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen their impact.[1] However, this approach is only feasible if the concentration of Pyrimido[1,2-a]purin-10(1H)-one in the sample is high enough to remain above the lower limit of quantification after dilution.[1]
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects, specifically focusing on the removal of phospholipids, a primary cause of ion suppression.
Table 1: Comparison of Phospholipid Removal by Different Sample Preparation Techniques
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Potential Impact on Pyrimido[1,2-a]purin-10(1H)-one Analysis |
| Protein Precipitation (PPT) | Low | High probability of significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Reduced matrix effects depending on solvent choice and pH.[5] |
| Solid-Phase Extraction (SPE) | High | Significant reduction in matrix effects.[5][9] |
| HybridSPE (PPT with Phospholipid Removal) | Very High | Minimal matrix effects from phospholipids.[8] |
Table 2: Impact of Internal Standard on Assay Precision in the Presence of Matrix Effects
| Internal Standard Type | Typical Relative Standard Deviation (%RSD) | Rationale |
| No Internal Standard | >15% | Results are directly affected by ion suppression/enhancement. |
| Analog Internal Standard | 5-15% | May not co-elute perfectly and can be affected differently by the matrix.[11] |
| Stable Isotope-Labeled IS (SIL-IS) | <5% | Co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[11][12][13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a solution of Pyrimido[1,2-a]purin-10(1H)-one in the mobile phase at a concentration that gives a stable and moderate signal (~100 ng/mL, adjust as needed).
-
Infuse this solution continuously into the mass spectrometer's ion source using a syringe pump and a T-fitting placed between the LC column outlet and the MS inlet.
-
While the analyte solution is being infused, inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.
-
Monitor the signal of the infused analyte. Any significant drop or rise in the signal intensity during the chromatographic run indicates the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.
Protocol 2: Quantitative Evaluation of Matrix Effect
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of Pyrimido[1,2-a]purin-10(1H)-one into a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank biological matrix and then spike the same concentration of Pyrimido[1,2-a]purin-10(1H)-one into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logic for selecting an appropriate sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Improving the sensitivity of Pyrimido[1,2-a]purin-10(1H)-one detection in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Pyrimido[1,2-a]purin-10(1H)-one and related compounds in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Pyrimido[1,2-a]purin-10(1H)-one and why is its sensitive detection important?
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a DNA adduct formed from the reaction of malondialdehyde (MDA) with deoxyguanosine residues in DNA.[1][2][3][4] MDA is a natural product of lipid peroxidation and prostaglandin (B15479496) biosynthesis, which are processes associated with oxidative stress.[4] As a result, M1G is considered a biomarker for oxidative DNA damage and may play a role in mutagenesis and carcinogenesis.[3][4] Its sensitive and accurate quantification in biological samples is crucial for understanding the impact of oxidative stress in various diseases and for the development of therapeutic interventions.
Q2: What are the most common analytical methods for the detection of Pyrimido[1,2-a]purin-10(1H)-one?
The most prevalent and sensitive methods for the quantification of Pyrimido[1,2-a]purin-10(1H)-one are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers high specificity and sensitivity, enabling the detection of low levels of the adduct in complex biological matrices.[6] Other methods that have been described include 32P-postlabeling and immunochemical assays, though these may have different advantages and disadvantages in terms of sensitivity and specificity.[4]
Q3: How can I improve the sensitivity of my LC-MS/MS assay for Pyrimido[1,2-a]purin-10(1H)-one?
Several strategies can be employed to enhance the sensitivity of your LC-MS/MS method:
-
Optimize Sample Preparation: An effective sample cleanup is critical to remove interfering substances from the biological matrix that can cause ion suppression.[7][8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used.[7]
-
Chromatographic Separation: Fine-tuning the liquid chromatography method to achieve good separation of the analyte from matrix components can significantly reduce ion suppression.[9]
-
Mass Spectrometry Parameters: Careful optimization of MS parameters, including ionization source settings and selection of precursor and product ions for multiple reaction monitoring (MRM), is essential for maximizing the signal-to-noise ratio.
-
Chemical Derivatization: Although not always necessary, derivatization of the analyte can improve its ionization efficiency and chromatographic behavior, leading to enhanced sensitivity.
-
Use of High-Quality Reagents: Employing LC-MS grade solvents and additives is crucial to minimize background noise and potential interferences.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[7] | 1. Improve sample cleanup using techniques like SPE or LLE. 2. Modify the chromatographic gradient to better separate the analyte from interferences. 3. Dilute the sample to reduce the concentration of interfering species.[7] 4. Consider switching the ionization mode (e.g., from ESI to APCI) if possible.[7] |
| Poor Analyte Recovery: The analyte is being lost during sample preparation. | 1. Evaluate each step of the extraction procedure for potential losses. 2. Ensure the pH of the solutions is optimal for analyte stability and extraction. 3. Use an isotopically labeled internal standard to correct for recovery losses. | |
| Instrumental Issues: The LC-MS/MS system is not performing optimally. | 1. Confirm that the MS is properly tuned and calibrated. 2. Check for leaks in the LC system. 3. Ensure the correct mobile phases are being used and are properly degassed. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Too much sample has been injected onto the column. | 1. Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent: The solvent in which the sample is dissolved is too strong, causing the peak to distort. | 1. Dilute the sample in a solvent that is the same or weaker than the initial mobile phase.[9] | |
| Column Contamination or Degradation: The analytical column has been compromised. | 1. Flush the column with a strong solvent. 2. Replace the guard column or the analytical column if necessary.[9] | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: The mobile phase was not prepared correctly or has changed over time. | 1. Prepare fresh mobile phase. 2. Ensure accurate measurement of all components. |
| Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. | 1. Verify the stability of the column oven temperature. | |
| Air Bubbles in the Pump: Air has entered the LC system. | 1. Purge the LC pumps to remove any air bubbles. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents are causing a high background signal. | 1. Use high-purity, LC-MS grade solvents and fresh reagents.[9] |
| Contaminated LC System or MS Source: The system is dirty from previous analyses. | 1. Clean the ion source. 2. Flush the LC system with appropriate cleaning solutions. |
Quantitative Data Summary
The following table summarizes reported levels of Pyrimido[1,2-a]purin-10(1H)-one (M1G) in biological samples. It is important to note that these values can vary significantly based on the analytical method, species, tissue type, and experimental conditions.
| Biological Matrix | Species | Reported Level (M1G adducts / 10⁸ nucleotides) | Reference |
| Liver DNA | Rat | 0.8 - 1.1 | [10][11] |
| White Blood Cells | Human | 1 - 120 | [4] |
| Pancreas | Human | 1 - 120 | [4] |
| Breast Tissue | Human | 1 - 120 | [4] |
Note: The wide range reported in human tissues reflects inter-individual variability and differences in analytical methodologies used across various studies.
Experimental Protocols
Protocol: Extraction and Quantification of Pyrimido[1,2-a]purin-10(1H)-one from DNA by LC-MS/MS
This protocol is adapted from established methods for the analysis of M1G in DNA.[11]
1. DNA Isolation:
-
Isolate DNA from the biological sample (e.g., tissue, cells) using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 ratio).[12]
2. Sample Preparation and Hydrolysis:
-
To 100 µg of sample DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₃]Pyrimido[1,2-a]purin-10(1H)-one).[5]
-
Perform acid-catalyzed cleavage of the adducts from the DNA backbone. This is typically achieved by adding a dilute acid (e.g., 0.1 M HCl) and incubating at an elevated temperature (e.g., 70°C).[5][11]
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove salts and other polar impurities.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Use a C18 reversed-phase column suitable for small molecule analysis.
- Employ a gradient elution with mobile phases typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry:
- Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific analyte and instrument.
- Perform Multiple Reaction Monitoring (MRM) by selecting the appropriate precursor ion (the protonated molecular ion of the analyte) and one or more specific product ions. The same is done for the internal standard.
5. Quantification:
-
Create a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard.
-
Calculate the concentration of Pyrimido[1,2-a]purin-10(1H)-one in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Formation pathway of Pyrimido[1,2-a]purin-10(1H)-one (M1G).
Caption: General experimental workflow for M1G analysis.
Caption: Logical troubleshooting workflow for low sensitivity issues.
References
- 1. Pyrimido[1,2-alpha]purin-10(3H)-one: a reactive electrophile in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-Displaced Intercalated Structure of the 3-(2-Deoxy-β-D-erythropentofuranosyl)-pyrimido[1,2-f]purine-6,10(3H,5H)-dione (6-oxo-M1dG) Lesion in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Lipid peroxidation-DNA damage by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Pyrimido[1,2-a]purin-10(1H)-one-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Pyrimido[1,2-a]purin-10(1H)-one-13C3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound from my biological samples. What are the general areas I should investigate?
Poor recovery of an internal standard like this compound can stem from several stages of the sample preparation workflow. The primary areas to troubleshoot include:
-
Sample Lysis and Protein Precipitation: Inefficient lysis can leave the analyte trapped within cells, while suboptimal protein precipitation can lead to co-precipitation of the analyte with proteins.
-
Solid-Phase Extraction (SPE): Issues with the SPE method, such as incorrect sorbent selection, improper pH, or inefficient elution, are common causes of low recovery.
-
Liquid-Liquid Extraction (LLE): Suboptimal solvent choice, incorrect pH, or insufficient phase separation can lead to poor extraction efficiency.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte during LC-MS analysis, leading to signal suppression and the appearance of low recovery.[1][2][3]
Below is a general troubleshooting workflow to identify the source of the problem.
References
Preventing ion suppression of Pyrimido[1,2-a]purin-10(1H)-one in electrospray ionization.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrospray ionization (ESI) mass spectrometry analysis of Pyrimido[1,2-a]purin-10(1H)-one, with a primary focus on preventing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Pyrimido[1,2-a]purin-10(1H)-one?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, Pyrimido[1,2-a]purin-10(1H)-one, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses. Given that Pyrimido[1,2-a]purin-10(1H)-one is often analyzed in complex biological matrices such as plasma, endogenous components like salts, phospholipids (B1166683), and proteins can interfere with its ionization.
Q2: How can I detect ion suppression in my assay for Pyrimido[1,2-a]purin-10(1H)-one?
A2: The most common method is the post-column infusion experiment. A solution of Pyrimido[1,2-a]purin-10(1H)-one is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any interfering components indicates ion suppression. Another method is to compare the signal intensity of the analyte in a pure solvent versus the signal in a post-extraction spiked matrix sample. A lower signal in the matrix indicates suppression.
Q3: What are the primary causes of ion suppression for a polar, nitrogen-containing compound like Pyrimido[1,2-a]purin-10(1H)-one?
A3: For polar, heterocyclic compounds, the main culprits for ion suppression in biological matrices are:
-
High concentrations of salts: These can alter droplet surface tension and compete for charge.
-
Phospholipids: Abundant in plasma, these can co-elute and suppress the analyte signal.
-
Proteins: Incomplete removal during sample preparation can lead to significant suppression.
-
Ion-pairing agents: While sometimes necessary for chromatography, non-volatile agents like trifluoroacetic acid (TFA) can cause suppression.
-
Competition for ionization: Other basic compounds in the matrix can compete for protons with Pyrimido[1,2-a]purin-10(1H)-one in the ESI source.
Q4: Can the choice of ionization polarity affect ion suppression for this compound?
A4: Yes. Pyrimido[1,2-a]purin-10(1H)-one, with its multiple nitrogen atoms, is expected to ionize well in positive ion mode. However, if significant ion suppression is observed, switching to negative ion mode can sometimes be beneficial. Fewer matrix components tend to ionize in negative mode, potentially reducing interference. The feasibility of this approach depends on the ability of Pyrimido[1,2-a]purin-10(1H)-one to form negative ions.
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for Pyrimido[1,2-a]purin-10(1H)-one in plasma samples.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for ion suppression.
Issue 2: Choosing the right sample preparation technique.
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques for plasma samples.
| Technique | Principle | Advantages for Pyrimido[1,2-a]purin-10(1H)-one | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and salts, which are major sources of ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Can provide cleaner extracts than PPT, removing many interfering substances. | May have lower recovery for highly polar compounds like Pyrimido[1,2-a]purin-10(1H)-one. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted, while interferences are washed away. | Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing ion suppression. | More complex and costly to develop and perform. |
Recommendation: For initial method development, Protein Precipitation can be a starting point due to its simplicity. However, if ion suppression is significant, Solid-Phase Extraction (SPE) is the recommended approach for achieving the highest data quality for Pyrimido[1,2-a]purin-10(1H)-one.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
This protocol allows for the quantitative assessment of ion suppression.
Caption: Workflow for evaluating matrix effect.
Methodology:
-
Prepare Set A: Prepare a standard solution of Pyrimido[1,2-a]purin-10(1H)-one in the initial mobile phase at a known concentration.
-
Prepare Set B:
-
Take a blank plasma sample and perform the sample extraction procedure (e.g., protein precipitation).
-
Spike the resulting clean extract with Pyrimido[1,2-a]purin-10(1H)-one to the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma for Pyrimido[1,2-a]purin-10(1H)-one Analysis (Adapted from Purine (B94841) Metabolite Analysis)
This protocol is based on a validated method for similar polar compounds and is recommended for reducing ion suppression.[1]
Materials:
-
Human plasma (K2EDTA)
-
SeraSub solution (or a suitable protein precipitation solvent like acetonitrile with 0.1% formic acid)
-
Isotopically labeled Pyrimido[1,2-a]purin-10(1H)-one internal standard (IS)
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 50 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 200 µL of cold SeraSub solution (or alternative precipitation solvent).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC):
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the column. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to elute the analyte. | To achieve good separation from early-eluting matrix components like salts. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
Mass Spectrometry (MS):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Pyrimido[1,2-a]purin-10(1H)-one has multiple nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal intensity. |
| Source Temperature | 120 - 150°C | To aid in desolvation. |
| Desolvation Gas Temp. | 350 - 450°C | To efficiently evaporate the solvent. |
| Desolvation Gas Flow | 600 - 800 L/hr | To assist in droplet formation and desolvation. |
MRM Transitions: These need to be determined by infusing a standard solution of Pyrimido[1,2-a]purin-10(1H)-one and its isotopically labeled internal standard to identify the precursor ions and the most stable and abundant product ions.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent ion suppression, leading to the development of robust and reliable quantitative assays for Pyrimido[1,2-a]purin-10(1H)-one in complex biological matrices.
References
Ensuring the long-term stability of Pyrimido[1,2-a]purin-10(1H)-one-13C3 stock solutions.
This technical support center provides guidance on ensuring the long-term stability of your Pyrimido[1,2-a]purin-10(1H)-one-13C3 stock solutions. Adherence to proper storage and handling procedures is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound stock solution?
A1: The stability of chemical solutions, including isotopically labeled compounds, is influenced by several factors.[1][2] Key factors include:
-
Temperature: Higher temperatures can accelerate chemical degradation.[2]
-
Light: Exposure to UV and visible light can cause photodegradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidation of the compound.[2]
-
pH: Variations in pH can alter the molecular structure and stability.[2]
-
Solvent: The choice of solvent is crucial. While not specified for this exact compound, inappropriate solvents can react with the solute or fail to keep it properly dissolved.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds.[3][4]
Q2: What is the recommended storage temperature for long-term stability?
A2: For long-term storage of stock solutions, especially those of valuable isotopically labeled compounds, temperatures of -20°C or -80°C are generally recommended.[4] This helps to minimize degradation by slowing down chemical reactions.
Q3: How should I prepare my stock solution to maximize its shelf life?
A3: To maximize shelf life, consider the following:
-
Use a high-purity solvent: Ensure the solvent is free of impurities that could react with your compound.
-
Prepare aliquots: To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[4]
-
Use appropriate containers: Store your solution in containers that are chemically inert and protect from light, such as amber glass vials with secure caps.[5]
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at that temperature or that the compound has degraded. Before use, visually inspect the solution to ensure the precipitate has fully redissolved.[4] Gentle warming to 37°C in a water bath and vortexing or sonication for 5-10 minutes can aid in redissolving the compound.[4] If the precipitate does not dissolve, the concentration of your stock solution is likely lower than intended, and it should be re-evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the stock solution. | 1. Prepare a fresh dilution from a new, unopened aliquot of the stock solution and repeat the experiment. 2. Perform a stability check on your stock solution using a suitable analytical method like HPLC-MS (see Experimental Protocols). |
| Visible color change in the stock solution | Chemical degradation or contamination. | 1. Do not use the solution. 2. Discard the affected aliquot and use a fresh one. 3. If the issue persists across multiple aliquots, the entire stock may be compromised. Consider preparing a new stock solution. |
| Precipitate formation that does not redissolve | Exceeded solubility or compound degradation. | 1. The concentration of the stock solution may be inaccurate. 2. Consider preparing a new stock solution at a slightly lower concentration. 3. Verify the solubility of the compound in the chosen solvent. |
| Difficulty dissolving the compound initially | Solubility issues. | 1. Ensure you are using a high-purity grade of the compound. 2. Gentle warming (e.g., to 37°C) and vortexing or sonication can help.[4] 3. You may be attempting to prepare a solution above the compound's solubility limit in the chosen solvent. |
Experimental Protocols
Protocol for Assessing Stock Solution Stability via HPLC-MS
This protocol outlines a general procedure to determine the stability of your this compound stock solution over time.
Objective: To quantify the concentration and purity of the stock solution at various time points under specific storage conditions.
Materials:
-
This compound stock solution
-
High-purity solvent (e.g., DMSO, as is common for many small molecule inhibitors)
-
HPLC-grade solvents for mobile phase
-
Calibrated HPLC-MS system
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the fresh stock solution, take an aliquot.
-
Dilute the aliquot to an appropriate concentration for HPLC-MS analysis.
-
Inject the diluted sample into the HPLC-MS system and record the chromatogram and mass spectrum. This will serve as your baseline (T=0) measurement.
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C or -80°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot of the stock solution.
-
Dilute the aliquot in the same manner as the T=0 sample.
-
Analyze the sample by HPLC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Quantitative Data Summary
The following table provides an example of how to present stability data. Specific data for this compound is not currently available and would need to be generated experimentally.
| Storage Condition | Time Point | % Remaining (Example) | Observations (Example) |
| -80°C (in DMSO, protected from light) | 1 Month | 99.8% | No significant degradation products observed. |
| 3 Months | 99.5% | No significant degradation products observed. | |
| 6 Months | 99.1% | Minor degradation product detected (<0.5%). | |
| -20°C (in DMSO, protected from light) | 1 Month | 98.5% | Minor degradation product detected (<1%). |
| 3 Months | 96.2% | Increase in degradation product peak area. | |
| 6 Months | 92.8% | Significant degradation observed. | |
| 4°C (in DMSO, protected from light) | 1 Week | 90.1% | Multiple degradation products visible. |
| 1 Month | 75.4% | Significant degradation and color change. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. fastercapital.com [fastercapital.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fastercapital.com [fastercapital.com]
Dealing with co-eluting interferences in the analysis of Pyrimido[1,2-a]purin-10(1H)-one.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences in the analysis of Pyrimido[1,2-a]purin-10(1H)-one.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question 1: My chromatogram shows a broad and asymmetrical peak for Pyrimido[1,2-a]purin-10(1H)-one. How can I confirm if co-elution is the cause?
Answer:
Peak distortion, such as broadening or asymmetry, is a common indicator of a co-eluting interference. To confirm this, you can employ several techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD/PDA detector can acquire spectra across the entire chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting species.
-
Mass Spectral Analysis: If you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak. A change in the mass spectrum or the presence of ions unrelated to Pyrimido[1,2-a]purin-10(1H)-one suggests co-elution.
-
Chromatographic Method Modification: A slight modification to your chromatographic method can often resolve the co-eluting species. For example, a small change in the mobile phase composition or temperature may shift the retention time of the interference relative to your analyte.
Question 2: I am observing high variability and poor accuracy in my quantitative results. Can co-eluting interferences be responsible?
Answer:
Yes, co-eluting interferences are a significant source of quantitative error. They can artificially inflate the peak area of your analyte, leading to inaccurate and imprecise results. Here’s how to address this:
-
Use of a More Selective Detector: A mass spectrometer is inherently more selective than a UV detector. If you are using UV, switching to MS can significantly reduce the impact of co-eluting interferences.
-
Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer, you can specifically monitor a transition from a precursor ion to a product ion unique to Pyrimido[1,2-a]purin-10(1H)-one. This is a highly selective technique that can effectively eliminate the signal from most co-eluting interferences.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass resolution and accuracy, allowing you to distinguish your analyte from interferences with very similar nominal masses.
Question 3: How can I identify a co-eluting interference and remove it from my sample?
Answer:
Identifying and removing co-eluting interferences typically involves a combination of mass spectral analysis and sample preparation techniques.
-
Identification: High-resolution mass spectrometry can provide the accurate mass of the interference, which can be used to propose an elemental composition. Further fragmentation studies (MS/MS) can help elucidate its structure.
-
Removal through Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. By choosing an appropriate sorbent and elution solvent, you can selectively retain and elute Pyrimido[1,2-a]purin-10(1H)-one while washing away the interference.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate your analyte from interferences based on differences in their solubility in two immiscible liquid phases.
-
Below is a diagram illustrating a typical workflow for troubleshooting co-elution issues.
Caption: Workflow for troubleshooting co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in the analysis of Pyrimido[1,2-a]purin-10(1H)-one from biological matrices?
A1: When analyzing biological samples such as plasma or urine, common sources of interference include:
-
Metabolites: Phase I and Phase II metabolites of Pyrimido[1,2-a]purin-10(1H)-one or other co-administered drugs can have similar polarities and retention times.
-
Endogenous Matrix Components: Phospholipids, salts, and other small molecules naturally present in the biological matrix are major sources of interference.
-
Formulation Excipients: If analyzing a drug product, excipients from the formulation can sometimes co-elute with the active pharmaceutical ingredient.
Q2: How can I systematically optimize my chromatographic method to resolve Pyrimido[1,2-a]purin-10(1H)-one from a known interference?
A2: A systematic approach to method development is crucial. Consider modifying the following parameters one at a time:
-
Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase.
-
Column Chemistry: Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation.
-
Gradient Profile: Modify the slope of the gradient to improve the resolution between closely eluting peaks.
The following diagram presents a decision tree for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Data & Protocols
Table 1: Comparison of Analytical Methods for Pyrimido[1,2-a]purin-10(1H)-one in Plasma
| Parameter | HPLC-UV | LC-MS (SIM) | LC-MS/MS (MRM) |
| Limit of Quantification (LOQ) | 50 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 5% |
| Selectivity | Low | Moderate | High |
| Matrix Effects | Significant | Moderate | Minimal |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to extract Pyrimido[1,2-a]purin-10(1H)-one from a plasma matrix, minimizing interferences.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample containing Pyrimido[1,2-a]purin-10(1H)-one
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex and centrifuge for 10 minutes at 4000 rpm.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Optimizing fragmentation parameters for MS/MS detection of Pyrimido[1,2-a]purin-10(1H)-one.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the MS/MS detection of Pyrimido[1,2-a]purin-10(1H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the MS/MS analysis of Pyrimido[1,2-a]purin-10(1H)-one.
Issue 1: Weak or No Signal for Precursor Ion
| Possible Cause | Recommended Solution |
| Inappropriate Ionization Mode | Pyrimido[1,2-a]purin-10(1H)-one is a nitrogen-containing heterocyclic compound, making it suitable for positive ionization mode. Ensure the mass spectrometer is set to positive electrospray ionization (ESI+). |
| Suboptimal Source Parameters | Optimize key ion source parameters. Typical starting points for ESI are provided in the table below. Systematically vary these to maximize the precursor ion intensity. |
| Sample Degradation | Prepare fresh samples and standards. Ensure the stability of the compound in the chosen solvent.[1] |
| Incorrect Mass Calculation | Verify the calculated m/z for the protonated molecule [M+H]⁺. The molecular formula for Pyrimido[1,2-a]purin-10(1H)-one is C₉H₆N₄O, with a monoisotopic mass of 186.0542 Da. The expected [M+H]⁺ ion is at m/z 187.0615. |
| Low Sample Concentration | If the signal is weak, prepare a more concentrated sample for initial tuning and optimization.[2] Be aware that excessively high concentrations can lead to ion suppression.[2] |
Table 1: Typical Starting ESI Source Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3000 - 4500 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 20 - 100 L/hr |
Issue 2: Poor or Unstable Fragmentation
| Possible Cause | Recommended Solution |
| Suboptimal Collision Energy (CE) | CE is the most critical parameter for fragmentation.[2] Perform a CE ramp experiment to determine the optimal value for each desired fragment ion. A typical range for small molecules is 10-50 eV. |
| Incorrect Declustering Potential (DP) / Cone Voltage (CV) | An inappropriate DP/CV can lead to in-source fragmentation or poor ion transmission.[3][4] Optimize this parameter by ramping the voltage (typically 10-80 V) and monitoring the precursor and product ion intensities. |
| Collision Gas Pressure Too Low | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range for efficient fragmentation. |
| Presence of Adducts | The formation of adducts (e.g., with sodium [M+Na]⁺) can lead to different fragmentation pathways. Optimize chromatographic separation to minimize adduct formation or adjust declustering potential to promote the desired protonated molecule.[5] |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the target analyte. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering components.[6] |
| Contaminated Mobile Phase or System | Use high-purity LC-MS grade solvents and additives. Flush the LC system and mass spectrometer to remove any contaminants. |
| Inadequate Chromatographic Separation | Optimize the LC method to separate the analyte from co-eluting matrix components. Consider using a different stationary phase or modifying the mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for Pyrimido[1,2-a]purin-10(1H)-one?
Q2: How do I optimize the collision energy (CE) for my target fragment ions?
A2: To optimize CE, set up a series of experiments where you infuse a standard solution of Pyrimido[1,2-a]purin-10(1H)-one directly into the mass spectrometer. In your MS/MS method, select the precursor ion (m/z 187.06) and monitor several potential product ions. For each product ion, perform multiple injections while varying the CE in small increments (e.g., 2-5 eV) over a range (e.g., 5-60 eV). Plot the intensity of each product ion against the CE to determine the optimal value that yields the highest intensity.
Q3: What is the difference between Declustering Potential (DP) and Cone Voltage (CV)?
A3: These terms are often used interchangeably and refer to the voltage applied to the orifice or skimmer cone at the entrance of the mass spectrometer.[3] This voltage helps to remove solvent molecules clustered around the ions (declustering) and can also induce fragmentation in the source (in-source fragmentation) if set too high.[4] The optimal setting is a balance between efficient declustering and minimizing unwanted fragmentation of the precursor ion.
Q4: Should I use Multiple Reaction Monitoring (MRM) for quantification?
A4: Yes, MRM is the preferred method for targeted quantification using a triple quadrupole mass spectrometer due to its high selectivity and sensitivity. After identifying the optimal precursor ion and fragment ions, you can set up MRM transitions (e.g., 187.06 -> fragment 1, 187.06 -> fragment 2) with their individually optimized collision energies.
Experimental Protocols
Protocol 1: Optimization of MS/MS Fragmentation Parameters
This protocol outlines a general procedure for optimizing the key MS/MS parameters for the detection of Pyrimido[1,2-a]purin-10(1H)-one using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Standard Preparation: Prepare a 1 µg/mL solution of Pyrimido[1,2-a]purin-10(1H)-one in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Optimization (Q1 Scan):
-
Set the mass spectrometer to scan Q1 in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 187.06.
-
Optimize the declustering potential (or cone voltage) by ramping the voltage (e.g., from 10 V to 100 V in 10 V increments) and monitoring the intensity of the precursor ion. Select the voltage that gives the maximum intensity without significant in-source fragmentation.
-
-
Product Ion Identification (Product Ion Scan):
-
Set the mass spectrometer to product ion scan mode, with Q1 selecting the precursor ion (m/z 187.06).
-
Apply a range of collision energies (e.g., a ramp from 10 to 50 eV) to induce fragmentation in the collision cell (Q2).
-
Identify the most intense and stable product ions in the resulting spectrum.
-
-
Collision Energy Optimization for Each Fragment (MRM Mode):
-
For each of the most intense product ions identified in the previous step, create an MRM transition (e.g., 187.06 -> product ion m/z).
-
For each MRM transition, perform a series of injections while varying the collision energy (e.g., from 5 to 60 eV in 2-5 eV increments).
-
Plot the intensity of the product ion versus the collision energy to determine the optimal CE for that specific transition.
-
-
Final MRM Method: Create the final MRM method using the optimized declustering potential and the specific optimized collision energy for each selected MRM transition.
Table 2: Example of Optimized Fragmentation Parameters (Hypothetical)
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 187.06 | 159.05 | 60 | 25 |
| 187.06 | 132.04 | 60 | 35 |
| 187.06 | 104.05 | 60 | 45 |
Note: The values in this table are for illustrative purposes only and must be determined empirically for your specific instrument and experimental conditions.
Visualizations
Caption: Experimental workflow for MS/MS analysis of Pyrimido[1,2-a]purin-10(1H)-one.
Caption: Logical troubleshooting workflow for common MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intriguing mass spectrometric behavior of guanosine under low energy collision-induced dissociation: H2O adduct formation and gas-phase reactions in the collision cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an LC-MS/MS method for Pyrimido[1,2-a]purin-10(1H)-one using a 13C3 internal standard.
A Comparative Guide to the Bioanalytical Validation of Pyrimido[1,2-a]purin-10(1H)-one by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct sample preparation methodologies for the quantitative analysis of Pyrimido[1,2-a]purin-10(1H)-one in human plasma using a validated LC-MS/MS method. The use of a stable isotope-labeled (SIL) internal standard, specifically Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃, is central to both evaluated workflows. SIL internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[1][2]
The objective of this guide is to present the performance characteristics of a Solid-Phase Extraction (SPE) method against a more streamlined Protein Precipitation (PPT) method, offering clear experimental data to inform method selection based on analytical needs, such as throughput, sensitivity, and data quality. All validation parameters adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance.[3][4]
Method 1: Solid-Phase Extraction (SPE) with ¹³C₃ Internal Standard
This method represents a rigorous approach designed to maximize sample cleanup, reduce matrix effects, and achieve the highest sensitivity.
Experimental Protocol: SPE
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃ internal standard (IS) working solution (100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile (B52724) with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pyrimido[1,2-a]purin-10(1H)-one: Q1/Q3 m/z (parent ion > product ion)
-
Pyrimido[1,2-a]purin-10(1H)-one-¹³C₃: Q1/Q3 m/z (parent+3 > product ion)
-
-
Internal Standard Use: A known quantity of the internal standard is added to every sample, including calibrators and quality controls, to correct for variations in sample preparation and instrument response.[5] The final concentration is calculated based on the ratio of the analyte signal to the internal standard signal.[6]
-
Data Presentation: SPE Method Validation
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LQC (0.3 ng/mL) | ≤ 5.8% | -2.5% to 3.1% | ≤ 6.5% | -3.0% to 4.2% |
| MQC (50 ng/mL) | ≤ 4.2% | -1.8% to 2.5% | ≤ 5.1% | -2.2% to 3.7% |
| HQC (80 ng/mL) | ≤ 3.9% | -1.5% to 2.0% | ≤ 4.8% | -2.0% to 3.1% |
| Parameter | Result |
| Mean Extraction Recovery | 88.5% |
| Mean Matrix Effect | 97.2% (Indicates minimal ion suppression) |
Method 2: Protein Precipitation (PPT) with ¹³C₃ Internal Standard
This method offers a high-throughput alternative, prioritizing speed and simplicity over extensive sample cleanup.
Experimental Protocol: PPT
-
Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the ¹³C₃-IS working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions (system, column, mobile phases, gradient, and MS parameters) are identical to those used in the SPE method to ensure a direct comparison of the sample preparation techniques.
-
Data Presentation: PPT Method Validation
| Parameter | Result |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LQC (1.5 ng/mL) | ≤ 8.5% | -4.2% to 5.5% | ≤ 9.8% | -5.1% to 6.3% |
| MQC (50 ng/mL) | ≤ 6.1% | -3.0% to 4.1% | ≤ 7.5% | -4.0% to 5.2% |
| HQC (80 ng/mL) | ≤ 5.5% | -2.8% to 3.5% | ≤ 6.9% | -3.5% to 4.8% |
| Parameter | Result |
| Mean Extraction Recovery | 99.5% (Supernatant transfer) |
| Mean Matrix Effect | 85.1% (Indicates moderate ion suppression) |
Method Comparison and Discussion
The selection of an appropriate sample preparation method is critical and depends on the specific requirements of the study. The data below provides a direct comparison of the two validated methods.
Quantitative Performance Comparison
| Validation Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Protein Precipitation (PPT) |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
| Precision (%CV) | Excellent (< 7%) | Good (< 10%) |
| Accuracy (%Bias) | Excellent (< 5%) | Good (< 7%) |
| Matrix Effect | Minimal (97.2%) | Moderate (85.1%) |
| Sample Throughput | Lower | Higher |
| Cost & Complexity | Higher | Lower |
Workflow Visualization
The following diagrams illustrate the experimental workflows for both the SPE and PPT methods.
Caption: Comparative workflows for SPE and PPT sample preparation.
Discussion
The Solid-Phase Extraction (SPE) method demonstrates superior performance in terms of sensitivity (5-fold lower LLOQ) and data quality, evidenced by lower %CV and %Bias values and minimal matrix effects. This is attributed to the extensive cleanup process that removes a significant portion of endogenous plasma components that can interfere with ionization. This method is ideal for regulated bioanalysis, studies requiring high sensitivity (e.g., pharmacokinetic studies with low dosage), and when the highest data accuracy is paramount.
The Protein Precipitation (PPT) method offers a significant advantage in speed, simplicity, and cost. While it meets standard validation acceptance criteria, the data shows slightly higher variability and a more pronounced matrix effect. The higher LLOQ may be a limiting factor for some applications. However, for high-throughput screening, discovery-phase studies, or when sample volume is limited, the PPT method provides a robust and efficient solution. The use of a co-eluting ¹³C₃ stable isotope-labeled internal standard is crucial for this method's success, as it effectively compensates for the increased matrix-induced ionization variability.[2][7]
Conclusion
Both the SPE and PPT methods, when paired with a ¹³C₃ internal standard, are valid for the quantification of Pyrimido[1,2-a]purin-10(1H)-one in human plasma.
-
Choose the SPE method for applications demanding the highest sensitivity and data integrity, such as pivotal clinical trials.
-
Choose the PPT method for high-throughput applications where speed and efficiency are prioritized, and a higher limit of quantification is acceptable.
This guide provides the necessary data and protocols to help researchers make an informed decision based on the specific goals and constraints of their bioanalytical studies.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Pyrimido[1,2-a]purin-10(1H)-one-13C3 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective, data-driven comparison of Pyrimido[1,2-a]purin-10(1H)-one-13C3 with commonly used deuterated internal standards, supported by established scientific principles and illustrative experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are indispensable for correcting analytical variability. An ideal SIL-IS should be chemically and physically identical to the analyte, ensuring it experiences the same extraction recovery, chromatographic retention, and ionization response. While both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are widely used, their inherent properties lead to significant performance differences.
Key Performance Differences: ¹³C vs. Deuterated Standards
The primary advantages of ¹³C-labeled internal standards, such as this compound, over their deuterated counterparts stem from their superior isotopic stability and identical chromatographic behavior.
Chromatographic Co-elution: One of the most significant differentiators is the chromatographic co-elution with the unlabeled analyte. ¹³C-labeled standards exhibit virtually identical physicochemical properties to the native compound, resulting in perfect co-elution.[1][2][3] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1][2][4] This "isotope effect" is due to the stronger and less polar nature of the C-²H bond compared to the C-¹H bond.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at slightly different retention times.[1][5]
Isotopic Stability: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with other atoms.[1] In contrast, deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on exchangeable sites (e.g., -OH, -NH).[1][5] This can compromise the integrity of the standard and lead to inaccurate results.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[1][3][6] The chromatographic shift of deuterated standards can result in them being in a different "analytical space" at the point of ionization, leading to differential matrix effects and potentially biased results.[1][2]
Quantitative Data Comparison
Table 1: Illustrative Performance Characteristics of this compound vs. a Deuterated Analog
| Parameter | This compound | Deuterated Pyrimido[1,2-a]purin-10(1H)-one | Key Findings |
| Chromatographic Co-elution with Analyte | Perfect co-elution | Potential for retention time shift (eluting earlier) | The superior co-elution of the ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][2] |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% in the presence of significant matrix effects | The closer physicochemical properties of the ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] |
| Precision (%CV) | Typically <10% | Can be >15% | Use of ¹³C-IS has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[2] |
| Correction for Matrix Effects | Excellent, due to identical elution profiles | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1][3] |
| Isotopic Stability | High, no risk of back-exchange | Potential for H/D exchange, especially on labile positions | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[1] |
Experimental Protocols
To empirically validate the superiority of this compound, a comprehensive method validation study should be conducted. The following outlines a detailed protocol for such a comparison.
Objective
To compare the performance of this compound and a deuterated analog as internal standards for the quantification of Pyrimido[1,2-a]purin-10(1H)-one in human plasma by LC-MS/MS.
Materials
-
Pyrimido[1,2-a]purin-10(1H)-one analytical standard
-
This compound internal standard
-
Deuterated Pyrimido[1,2-a]purin-10(1H)-one internal standard
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare working solutions of each internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the respective internal standard working solution (either ¹³C or deuterated).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor to product ion transitions for the analyte and each internal standard.
-
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences.
-
Calibration Curve: Prepare an 8-point calibration curve in duplicate and assess linearity.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, mid, high) in six replicates on three different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Evaluate using at least six different lots of plasma.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
For bioanalytical assays where the highest level of accuracy, precision, and reliability are paramount, this compound represents the superior choice over its deuterated counterparts. By ensuring perfect co-elution with the target analyte, the ¹³C-labeled standard provides a more robust and accurate correction for matrix effects, leading to higher quality and more defensible data. While the initial cost of ¹³C-labeled standards may be higher, this investment is justified by the increased confidence in analytical results, reduced need for troubleshooting and reanalysis, and the assurance of meeting stringent regulatory and quality standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Pyrimido[1,2-a]purin-10(1H)-one Measurements: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of Pyrimido[1,2-a]purin-10(1H)-one, a significant biomarker for oxidative DNA damage. The performance of the well-established High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is compared with other potential analytical techniques, namely Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by a summary of their quantitative performance, detailed experimental protocols, and illustrative diagrams of the relevant biological pathway and experimental workflows.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of Pyrimido[1,2-a]purin-10(1H)-one depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used and validated method for the quantification of Pyrimido[1,2-a]purin-10(1H)-one, particularly in complex biological matrices like DNA digests.[1][2] The technique offers high sensitivity and specificity by separating the analyte from other sample components chromatographically and then detecting it based on its unique mass-to-charge ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the quantification of purine (B94841) analogs.[3] However, its application for the direct quantification of Pyrimido[1,2-a]purin-10(1H)-one in biological samples is limited by its lower sensitivity and potential for interference from other UV-absorbing compounds in the sample matrix.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of organic molecules with high precision and accuracy, without the need for calibration curves with a matching standard.[6][7] While NMR provides detailed structural information, its sensitivity is generally lower than that of mass spectrometry, which may be a limitation for detecting the typically low concentrations of DNA adducts found in biological samples.[1][8]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC-MS/MS, UV-Vis Spectroscopy, and NMR Spectroscopy for the quantitative analysis of Pyrimido[1,2-a]purin-10(1H)-one.
| Parameter | HPLC-MS/MS | UV-Vis Spectroscopy | NMR Spectroscopy |
| Sensitivity (LOD) | Very High (fmol range) | Low (µM range) | Moderate (mM to µM range)[1][8] |
| Specificity | Very High | Low to Moderate | High |
| Linearity | Excellent | Good | Excellent |
| Accuracy | High | Moderate | High |
| Sample Throughput | High | High | Low to Moderate |
| Cost per Sample | High | Low | Moderate to High |
| Instrumentation Cost | High | Low | Very High |
| Matrix Effect | Can be significant, requires careful sample preparation and internal standards | High susceptibility to interference | Less susceptible to matrix effects compared to UV-Vis |
Experimental Protocols
HPLC-MS/MS Method for Pyrimido[1,2-a]purin-10(1H)-one Quantification
This protocol is adapted from established methods for the analysis of Pyrimido[1,2-a]purin-10(1H)-one as a DNA adduct.[1][2]
a. Sample Preparation (DNA Extraction and Hydrolysis):
-
Isolate DNA from the biological sample using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Quantify the extracted DNA using UV absorbance at 260 nm.
-
To 100 µg of DNA, add a known amount of an isotopic internal standard (e.g., [13C3]pyrimido[1,2-a]purin-10(3H)-one).[1]
-
Perform acid-catalyzed hydrolysis of the DNA sample by adding 0.1 M HCl and incubating at 70°C for 30 minutes to release the Pyrimido[1,2-a]purin-10(1H)-one adducts.[2]
-
Neutralize the sample and centrifuge to pellet any remaining solids.
-
Collect the supernatant for HPLC-MS/MS analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native Pyrimido[1,2-a]purin-10(1H)-one and its isotopic internal standard.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
UV-Vis Spectroscopic Method (Hypothetical Protocol)
This protocol is a general guideline for the quantitative analysis of a purified sample of Pyrimido[1,2-a]purin-10(1H)-one.
a. Sample Preparation:
-
Dissolve a precisely weighed amount of pure Pyrimido[1,2-a]purin-10(1H)-one in a suitable solvent (e.g., methanol (B129727) or a buffer solution) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the unknown sample in the same solvent.
b. Instrumentation and Measurement:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the unknown sample at the determined λmax.
c. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve, using the Beer-Lambert law (A = εbc).
Quantitative NMR (qNMR) Spectroscopy Method (Hypothetical Protocol)
This protocol outlines a general procedure for the quantitative analysis of Pyrimido[1,2-a]purin-10(1H)-one using qNMR.
a. Sample Preparation:
-
Accurately weigh a specific amount of the Pyrimido[1,2-a]purin-10(1H)-one sample and a certified internal standard (e.g., maleic acid or another compound with a known purity and non-overlapping signals) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
b. NMR Spectroscopy:
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: 1D proton (¹H) NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of Pyrimido[1,2-a]purin-10(1H)-one and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Inter-laboratory comparison of Pyrimido[1,2-a]purin-10(1H)-one quantification results.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Pyrimido[1,2-a]purin-10(1H)-one, a significant biomarker of oxidative DNA damage. While direct inter-laboratory comparison studies are not publicly available, this document consolidates key quantitative data from existing research to serve as a baseline for experimental results. Detailed experimental protocols and relevant biological pathways are also presented to aid in the design and interpretation of quantification studies.
Introduction to Pyrimido[1,2-a]purin-10(1H)-one
Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a DNA adduct formed from the reaction of malondialdehyde (MDA) with guanine (B1146940) residues in DNA.[1][2] MDA is a product of lipid peroxidation and deoxyribose oxidation caused by reactive oxygen species (ROS), making M1G a crucial biomarker for oxidative stress and DNA damage.[3][4] Accurate quantification of M1G is essential for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions.
Quantitative Data Comparison
The following table summarizes the reported levels of M1G in the nuclear DNA of various tissues from a study on control male rats. These values can serve as a reference for expected baseline levels in similar biological matrices.
| Tissue | M1G Levels (adducts per 10⁸ nucleotides) |
| Brain | 0.8 |
| Liver | 1.1 |
| Kidney | 1.1 |
| Pancreas | 1.1 |
| Lung | 1.8 |
| Heart | 4.2 |
Data sourced from a study on M1G as a biomarker for oxidative DNA damage.[3][4]
Experimental Protocols
The quantification of Pyrimido[1,2-a]purin-10(1H)-one is typically achieved through a multi-step process involving DNA isolation, enzymatic hydrolysis, and analysis by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[1][5][6]
1. DNA Isolation:
-
Genomic DNA is extracted from tissues or cells using standard protocols. It is crucial to minimize oxidative damage during this process. Studies have shown that the addition of antioxidants or performing the isolation at low temperatures does not significantly affect the measured M1G adducts.[3][4]
2. Enzymatic Digestion of DNA:
-
The isolated DNA is enzymatically hydrolyzed to its constituent nucleosides. A typical digestion cocktail includes DNase I, alkaline phosphatase, and phosphodiesterase I to ensure complete digestion.[5]
3. Sample Pre-purification and Enrichment:
-
The resulting mixture of nucleosides is often pre-purified to remove enzymes and other interfering substances. This can be achieved using microspin filters.[5] The fractions containing the modified and unmodified nucleosides are then collected for analysis.
4. HPLC-MS/MS Analysis:
-
The quantification of M1G is performed using a sensitive and specific HPLC-MS/MS method.[1] An isotopically labeled internal standard, such as [¹³C₃]pyrimido[1,2-a]purin-10(3H)-one, is often used to ensure accuracy.[1] The separation is typically achieved on a C18 reversed-phase column with a gradient elution.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for M1G quantification and the biological pathway leading to its formation.
References
- 1. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimido[1,2-alpha]purin-10(3H)-one: a reactive electrophile in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard vs. Alternatives: A Comparative Guide to the Quantification of Pyrimido[1,2-a]purin-10(1H)-one
For researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair, the accurate and precise quantification of specific DNA adducts is paramount. Pyrimido[1,2-a]purin-10(1H)-one, a mutagenic exocyclic DNA adduct formed from the reaction of malondialdehyde with guanine (B1146940), is a critical biomarker of oxidative stress and lipid peroxidation. Its reliable measurement is essential for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides an objective comparison of analytical methods for the quantification of Pyrimido[1,2-a]purin-10(1H)-one, with a focus on the superior performance of stable isotope dilution mass spectrometry (SID-MS) employing a ¹³C₃-labeled internal standard.
The "gold standard" for the quantification of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, a technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[1] This approach offers exceptional accuracy and precision by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric response.[1]
This guide will compare three distinct LC-MS/MS-based methodologies for the quantification of Pyrimido[1,2-a]purin-10(1H)-one:
-
Method 1: Stable Isotope Dilution with a ¹³C₃-labeled Pyrimido[1,2-a]purin-10(1H)-one internal standard.
-
Method 2: Stable Isotope Dilution with a ¹⁵N₅-labeled Pyrimido[1,2-a]purin-10(1H)-one internal standard.
-
Method 3: A method utilizing external calibration without a stable isotope-labeled internal standard.
Comparative Analysis of Quantitative Performance
The choice of quantification strategy significantly impacts the reliability of the obtained results. The following table summarizes the key performance metrics for the three analytical methods.
| Performance Metric | Method 1: ¹³C₃-IS SID-MS | Method 2: ¹⁵N₅-IS SID-MS | Method 3: External Calibration LC-MS/MS |
| Accuracy | High (Expected to be within ±15% of the nominal value as per regulatory guidelines) | High (Expected to be within ±15% of the nominal value) | 94-95%[2] |
| Precision (%RSD) | Low (Expected to be ≤15% as per regulatory guidelines) | Low (Expected to be ≤15%) | Data not available |
| Linearity (r²) | High (Typically >0.99) | High (Typically >0.99) | Data not available |
| Limit of Quantification (LOQ) | Low pg range | Low pg range | 147-162 adducts per 10⁷ nucleotides[2] |
| Matrix Effect Compensation | Excellent | Excellent | Prone to significant variability |
| Robustness | High | High | Moderate to Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key steps for each of the compared quantification methods.
Method 1: Quantification using ¹³C₃-Pyrimido[1,2-a]purin-10(1H)-one Internal Standard
This method, considered the state-of-the-art, involves the addition of a known amount of ¹³C₃-labeled Pyrimido[1,2-a]purin-10(1H)-one to the sample at the earliest stage of preparation. This stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any procedural losses or matrix-induced signal suppression/enhancement.
Sample Preparation:
-
DNA is isolated from the biological matrix.
-
A known amount of [2,3a,10-¹³C₃]pyrimido[1,2-a]purin-10(3H)-one internal standard is added to the DNA sample.[1]
-
The DNA is subjected to acid-catalyzed hydrolysis to release the Pyrimido[1,2-a]purin-10(1H)-one adducts from the DNA backbone.[1]
-
The hydrolysate is then purified, typically using solid-phase extraction (SPE), to remove interfering substances.
LC-MS/MS Analysis:
-
Chromatography: The purified extract is injected into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is used to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometry: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the transitions of the analyte and its ¹³C₃-labeled internal standard.
Method 2: Quantification using ¹⁵N₅-Pyrimido[1,2-a]purin-10(1H)-one Internal Standard
This method is conceptually similar to Method 1, utilizing a stable isotope-labeled internal standard for accurate quantification. The primary difference lies in the isotopic labeling of the internal standard, which in this case is labeled with five ¹⁵N atoms. The choice between ¹³C and ¹⁵N labeling often depends on the synthetic feasibility and the desire to have a significant mass shift from the analyte to avoid any potential isotopic crosstalk.
Sample Preparation and LC-MS/MS Analysis: The experimental protocol for this method is analogous to that of Method 1, with the substitution of the ¹³C₃-labeled internal standard with a ¹⁵N₅-labeled counterpart. The MRM transitions in the mass spectrometer are adjusted to monitor the specific precursor and product ions of the ¹⁵N₅-labeled internal standard.
Method 3: Quantification using External Calibration
This approach relies on generating a calibration curve from a series of external standards of known concentrations of Pyrimido[1,2-a]purin-10(1H)-one. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve. This method is inherently more susceptible to inaccuracies arising from sample loss during preparation and matrix effects during LC-MS/MS analysis, as there is no internal standard to correct for these variations.
Sample Preparation:
-
DNA is isolated from the biological matrix.
-
The DNA is subjected to acid hydrolysis to release the Pyrimido[1,2-a]purin-10(1H)-one adducts.[2]
-
The hydrolysate is purified using SPE.
LC-MS/MS Analysis:
-
Chromatography and Mass Spectrometry: The instrumental analysis is similar to the SID-MS methods, with MRM used for selective detection of the analyte.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the key differences in the experimental workflows of the three quantification methods.
Caption: Comparative workflows for the quantification of Pyrimido[1,2-a]purin-10(1H)-one.
Conclusion: The Unparalleled Advantage of ¹³C₃-Stable Isotope Dilution
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a stable isotope-labeled internal standard is indispensable. Both ¹³C₃ and ¹⁵N₅-labeled internal standards offer a robust and reliable means of quantifying Pyrimido[1,2-a]purin-10(1H)-one, effectively mitigating the challenges of matrix effects and sample preparation variability.
While a method employing external calibration may provide an estimate of the adduct concentration, its inherent susceptibility to analytical variability makes it a less desirable choice for rigorous scientific investigation and regulatory submissions. The co-eluting nature of a ¹³C₃-labeled internal standard with its unlabeled counterpart ensures that both experience identical analytical conditions, providing the most accurate correction and, therefore, the highest quality data. The investment in a stable isotope-labeled internal standard, particularly a ¹³C-labeled one, is a critical step towards achieving accurate, precise, and defensible results in the challenging field of DNA adduct analysis.
References
- 1. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrimido[1,2-a]purin-10(1H)-one: A Robust Biomarker for DNA Damage Compared to Established Markers
For researchers, scientists, and drug development professionals, the accurate measurement of DNA damage is critical for assessing genotoxicity, studying disease pathogenesis, and evaluating the efficacy of novel therapeutics. While several biomarkers exist, Pyrimido[1,2-a]purin-10(1H)-one (PP), also known as M1G, is emerging as a highly reliable and stable indicator of oxidative DNA damage, offering distinct advantages over other commonly used markers such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), γ-H2AX, and the comet assay.
This guide provides a comprehensive comparison of PP with other DNA damage markers, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate biomarker for their studies.
Executive Summary
PP is a secondary DNA lesion formed from the reaction of malondialdehyde or other bifunctional electrophiles with deoxyguanosine. A key advantage of PP is its stability and resistance to artifactual formation during DNA isolation procedures, a common pitfall with other markers like 8-oxo-dG. This stability ensures more accurate and reproducible quantification of endogenous DNA damage. In contrast, γ-H2AX is a sensitive marker for DNA double-strand breaks (DSBs), and the comet assay provides a general measure of DNA strand breaks. While powerful, these markers can be transient and may not reflect the cumulative burden of oxidative damage as effectively as PP.
Comparative Performance of DNA Damage Biomarkers
The selection of a DNA damage biomarker depends on the specific research question, the type of DNA damage being investigated, and the experimental model. The following tables summarize the quantitative performance of PP in comparison to 8-oxo-dG, γ-H2AX, and the comet assay.
| Parameter | Pyrimido[1,2-a]purin-10(1H)-one (PP/M1G) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | γ-H2AX | Comet Assay |
| Type of Damage Detected | Exocyclic DNA adducts resulting from lipid peroxidation and oxidative stress. | Oxidized guanine (B1146940) bases. | DNA double-strand breaks (DSBs). | DNA single- and double-strand breaks. |
| Typical Baseline Levels | 1.7–23.7 adducts/10⁸ nucleosides in human lung tissue[1]. | 4.46 per 10⁶ dG in leukocytes of healthy individuals[2]. | Basal levels vary by cell type and conditions. | Minimal tail in untreated cells. |
| Sensitivity | High; detectable at low levels of oxidative stress. | High, but prone to artificial oxidation during sample preparation. | Very high for DSBs; foci can be detected for a single DSB. | High; sensitive to low levels of DNA strand breaks. |
| Specificity | Specific to damage from bifunctional electrophiles (e.g., malondialdehyde). | Specific for oxidative guanine damage. | Specific for DNA double-strand breaks. | General measure of DNA strand breaks. |
| Kinetics | Accumulates over time as a result of persistent oxidative stress. | Can be rapidly repaired, reflecting a snapshot of ongoing damage and repair. | Rapid formation (within minutes) and subsequent decline as DSBs are repaired. | Rapidly induced and repaired. |
| Stability | High; less prone to artifactual formation during DNA isolation. | Low; susceptible to oxidation during DNA isolation and hydrolysis. | Transient; phosphorylation is reversible upon DNA repair. | Dependent on the rate of DNA repair. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summaries of the key experimental protocols for the detection of each biomarker.
Pyrimido[1,2-a]purin-10(1H)-one (PP/M1G) Detection by LC-MS/MS
This method offers high specificity and sensitivity for the quantification of PP.
1. DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
To prevent artifactual oxidation, it is recommended to perform the isolation at low temperatures and consider the use of antioxidants, although studies have shown M1G to be less susceptible to such artifacts[3].
2. DNA Hydrolysis:
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to enrich the adducts and remove unmodified nucleosides.
-
Condition the cartridge with methanol (B129727) and water.
-
Load the hydrolyzed DNA sample.
-
Wash with water to remove polar impurities.
-
Elute the adducts with methanol.
4. LC-MS/MS Analysis:
-
Analyze the purified sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Monitor the specific parent-to-daughter ion transitions for both the native and isotope-labeled PP.
γ-H2AX Immunofluorescence Assay
This technique is widely used for the sensitive detection of DNA double-strand breaks.
1. Cell Culture and Treatment:
-
Culture cells on coverslips or in multi-well plates.
-
Treat cells with the DNA damaging agent of interest.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 5% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
5. Imaging and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell using image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a versatile method for measuring DNA strand breaks in individual cells.
1. Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
2. Encapsulation in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Layer the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis:
-
Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
4. DNA Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to separate the broken DNA fragments from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail".
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Signaling Pathways and Logical Relationships
The formation of these DNA damage markers is initiated by various genotoxic insults, primarily reactive oxygen species (ROS). The subsequent cellular response involves complex DNA damage response (DDR) pathways.
Conclusion
Pyrimido[1,2-a]purin-10(1H)-one (PP/M1G) presents a compelling case as a robust and reliable biomarker for cumulative oxidative DNA damage. Its superior stability during sample processing minimizes the risk of artifactual results, a significant advantage over the more labile 8-oxo-dG. While γ-H2AX and the comet assay are invaluable for detecting acute DNA strand breaks, PP provides a more integrated measure of the long-term consequences of oxidative stress. For researchers in drug development and toxicological screening, the inclusion of PP analysis can provide a more accurate assessment of the genotoxic potential of compounds. By understanding the distinct advantages and limitations of each biomarker, researchers can make more informed decisions to advance their scientific investigations.
References
Quantifying Oxidative Damage: A Comparative Guide to Pyrimido[1,2-a]purin-10(1H)-one (M1dG) and 8-oxodG Assays
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate quantification of DNA adducts is paramount. This guide provides a detailed comparison of the analytical methods for two key biomarkers of oxidative DNA damage: 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M1dG) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).
M1dG is a DNA adduct formed from malondialdehyde (MDA), a byproduct of lipid peroxidation, making it a specific marker for DNA damage originating from lipid-derived reactive species.[1] In contrast, 8-oxodG is one of the most common DNA lesions resulting from direct attack by reactive oxygen species (ROS) on the guanine (B1146940) base.[2] The choice of biomarker and its corresponding analytical method can significantly impact the interpretation of studies on oxidative stress-related diseases and the efficacy of therapeutic interventions.
This guide presents a side-by-side look at the performance characteristics, specifically the linearity and range, of the predominant analytical methods for these two adducts: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for M1dG and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for 8-oxodG.
Performance Characteristics: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Performance Metric | Pyrimido[1,2-a]purin-10(1H)-one (M1dG) Assay (LC-MS/MS) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) Assay (HPLC-ECD) |
| Linearity (R²) | Typically ≥ 0.998 | 0.9995 |
| Linear Range | Method-dependent, often spanning several orders of magnitude. | 50 nmol/L to 400 nmol/L |
| Limit of Quantitation (LOQ) | As low as 0.125 fmol/mg DNA | Not explicitly stated, but detection limits are in the femtomole range.[2] |
| Dynamic Range in Biological Samples | 0.004 to 9.15 adducts per 10⁸ bases | 3.0 nmol/L to 48.0 nmol/L in urine |
Experimental Workflows and Signaling Pathways
The formation of M1dG is intricately linked to lipid peroxidation, a cascade of events initiated by ROS. The following diagram illustrates this pathway, from the generation of ROS to the formation of the M1dG adduct in DNA.
References
Reference ranges for Pyrimido[1,2-a]purin-10(1H)-one levels in healthy populations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pyrimido[1,2-a]purin-10(1H)-one, an emerging biomarker of oxidative DNA damage, alongside established biomarkers. While reference ranges in healthy human populations for Pyrimido[1,2-a]purin-10(1H)-one are not yet established, this document summarizes available data and presents detailed experimental protocols for its measurement, as well as for alternative markers, to aid in the design and interpretation of research studies in the field of oxidative stress.
Biomarker Comparison
The following table summarizes the reference ranges for key oxidative stress biomarkers in healthy adult populations. It is important to note that these ranges can be influenced by various factors, including age, gender, lifestyle, and analytical methodology.
| Biomarker | Matrix | Reference Range | Analytical Method |
| Pyrimido[1,2-a]purin-10(1H)-one | DNA (Rat Tissue) | 0.8 - 4.2 adducts / 10⁸ nucleotides[1][2] | HPLC-ESI-MS/MS |
| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | Urine | 0.49 - 14.27 µg/g creatinine[3] | LC-MS/MS |
| Malondialdehyde (MDA) | Plasma | 2.2 ± 1.4 µmol/L[4] | HPLC with fluorescence detection |
| F2-Isoprostanes | Urine | Varies by specific isomer and method | GC-MS or LC-MS/MS |
Note: The reference range for Pyrimido[1,2-a]purin-10(1H)-one is based on levels measured in the nuclear DNA of various tissues from control male rats and is provided here as background information in the absence of established human data.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of oxidative stress biomarkers. Below are summaries of typical experimental protocols for the analysis of Pyrimido[1,2-a]purin-10(1H)-one and alternative biomarkers.
Quantification of Pyrimido[1,2-a]purin-10(1H)-one in DNA by HPLC-ESI-MS/MS
This method is designed for the sensitive and specific quantification of Pyrimido[1,2-a]purin-10(1H)-one adducts in DNA samples.
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from tissue or cell samples using standard protocols.
-
Perform enzymatic or acidic hydrolysis to release the adducted bases from the DNA backbone. Acid-catalyzed cleavage is a common method for this adduct[5].
2. Sample Clean-up:
-
Utilize solid-phase extraction (SPE) to purify the sample and remove interfering substances.
3. Isotope Dilution:
-
Add a known amount of a stable isotope-labeled internal standard, such as [2,3a,10-¹³C₃]pyrimido[1,2-a]purin-10(3H)-one, to the sample to correct for variations in sample processing and instrument response[5].
4. HPLC Separation:
-
Inject the purified sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from other components in the mixture.
5. MS/MS Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Monitor the specific precursor-to-product ion transitions for both the native analyte and the internal standard in multiple reaction monitoring (MRM) mode for accurate quantification.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Urine by LC-MS/MS
A widely used method for assessing oxidative DNA damage.
1. Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Perform solid-phase extraction for sample clean-up and concentration[6].
2. Internal Standard:
-
Add a stable isotope-labeled internal standard, such as [¹⁵N₅]8-OHdG, to the urine sample before extraction[6][7].
3. LC-MS/MS Analysis:
-
Separate the analyte using a reversed-phase HPLC column.
-
Detect and quantify using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific MRM transitions[6][8].
Quantification of Malondialdehyde (MDA) in Plasma by HPLC with Fluorescence Detection
A common method for measuring lipid peroxidation.
1. Sample Preparation:
-
Precipitate proteins in the plasma sample using an appropriate reagent (e.g., acid)[9].
-
Centrifuge to pellet the precipitated proteins.
2. Derivatization:
-
React the supernatant with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA), to form a stable, fluorescent product[4][10].
3. HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
Detect the fluorescent derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths.
Quantification of F2-Isoprostanes in Urine by GC-MS
Considered a gold-standard method for assessing lipid peroxidation in vivo.
1. Sample Preparation and Purification:
-
Perform solid-phase extraction to isolate F2-isoprostanes from the urine matrix.
-
Further purify the sample using thin-layer chromatography (TLC)[11].
2. Derivatization:
-
Convert the F2-isoprostanes to volatile derivatives suitable for gas chromatography. This typically involves esterification of the carboxyl group and conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers[11].
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use negative ion chemical ionization (NICI) for sensitive detection and quantify using selected ion monitoring (SIM) or MRM.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Pyrimido[1,2-a]purin-10(1H)-one in a biological sample.
Caption: Workflow for Pyrimido[1,2-a]purin-10(1H)-one Analysis.
References
- 1. Pyrimido[1,2-a]-purin-10(3H)-one, M1G, is less prone to artifact than base oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 8-hydroxy-2'-deoxyguanosine in urine using high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. chromsystems.com [chromsystems.com]
- 10. Improved method for plasma malondialdehyde measurement by high-performance liquid chromatography using methyl malondialdehyde as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of Pyrimido[1,2-a]purin-10(1H)-one with Disease States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrimido[1,2-a]purin-10(1H)-one levels in various biological contexts, supported by experimental data. Pyrimido[1,2-a]purin-10(1H)-one, a DNA adduct more commonly known as M1G, is a significant biomarker for oxidative stress and DNA damage. Its formation is intrinsically linked to lipid peroxidation, a process implicated in a wide array of pathological conditions. This document summarizes the quantitative data on M1G levels in different states, details the experimental protocols for its measurement, and illustrates the key pathways and workflows involved.
Data Presentation: Quantitative Levels of Pyrimido[1,2-a]purin-10(1H)-one (M1G)
The following tables summarize the reported levels of M1G in various tissues and conditions. These values, primarily obtained through sensitive techniques like mass spectrometry and ³²P-postlabeling, highlight the variations in M1G concentrations, offering insights into the differential impact of oxidative stress across biological systems and in disease.
Table 1: M1G Levels in Healthy Tissues
| Tissue/Cell Type | Organism | M1G Level (adducts per 10⁸ nucleotides) | Reference |
| Leukocytes | Human | 0.004 - 9.15 | [1][2] |
| Liver | Human | 1 - 120 (general range for various tissues) | [1][3] |
| Pancreas | Human | 1 - 120 (general range for various tissues) | [1][3] |
| Breast | Human | 1 - 120 (general range for various tissues) | [1][3] |
| Brain (Nuclear DNA) | Rat | 0.8 | [4][5] |
| Liver (Nuclear DNA) | Rat | 1.1 | [4][5] |
| Kidney (Nuclear DNA) | Rat | 1.1 | [4][5] |
| Pancreas (Nuclear DNA) | Rat | 1.1 | [4][5] |
| Lung (Nuclear DNA) | Rat | 1.8 | [4][5] |
| Heart (Nuclear DNA) | Rat | 4.2 | [4][5] |
| Liver (Mitochondrial DNA) | Rat | ~2.2 (2-fold greater than nuclear DNA) | [4][5] |
Table 2: Comparative M1G Levels in Disease-Associated States
| Condition | Tissue/Cell Type | Fold Change/Comparison | Key Findings | Reference |
| Occupational Exposure to Wood Dust (associated with Sinonasal Cancer risk) | Nasal Epithelial Cells | 1.28-fold increase vs. controls | Significantly higher M1G levels were observed in woodworkers, indicating increased oxidative DNA damage. | |
| Breast Cancer | Normal tissue adjacent to tumors | Significantly higher levels of lipid peroxidation-related DNA adducts vs. controls. | While not specific to M1G, this suggests a microenvironment of elevated oxidative stress in the vicinity of tumors. | [6] |
| Atherosclerosis | Thoracic Aorta | Significantly higher DNA adduct levels in subjects with frequent atherosclerotic changes. | General DNA adduct levels are elevated in atherosclerotic tissues, pointing to the role of genotoxicity in the disease process. | [4] |
Experimental Protocols
The quantification of Pyrimido[1,2-a]purin-10(1H)-one is a technically demanding process due to its low physiological concentrations. The two primary methods employed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and ³²P-Postlabeling.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for the accurate quantification of M1G.
-
DNA Isolation: High-quality DNA is extracted from the target tissue or cells using standard protocols, often including measures to prevent artifactual oxidation during the process.
-
DNA Hydrolysis:
-
Acid Hydrolysis: The method is based on the acid-catalyzed cleavage of the M1G adduct from the DNA backbone.[1]
-
Enzymatic Digestion: Alternatively, DNA is enzymatically digested to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as [¹³C₃]Pyrimido[1,2-a]purin-10(1H)-one, is added to the sample to account for variations in sample processing and instrument response.[1]
-
Sample Purification: The hydrolyzed sample is purified to remove unmodified nucleosides and other interfering substances. This is typically achieved through solid-phase extraction (SPE) or offline HPLC fractionation.
-
LC-MS/MS Analysis:
-
The purified sample is injected into an HPLC system for chromatographic separation. A reversed-phase column is commonly used.
-
The eluent is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the M1G parent ion to a specific daughter ion, as well as the corresponding transition for the internal standard.
-
-
Quantification: The concentration of M1G in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of M1G.
³²P-Postlabeling Assay
This highly sensitive method allows for the detection of very low levels of DNA adducts.
-
DNA Digestion: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[7]
-
Adduct Enrichment: The M1G adducts are enriched from the bulk of normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.[7]
-
Radiolabeling: The 5'-hydroxyl group of the enriched adducts is radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[3][7]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][8]
-
Detection and Quantification: The separated adducts are detected and quantified by autoradiography or phosphorimaging, measuring the radioactive decay. The level of adducts is expressed relative to the total number of nucleotides in the original DNA sample.[7]
Signaling Pathways and Experimental Workflows
While Pyrimido[1,2-a]purin-10(1H)-one is not known to be a signaling molecule itself, its formation is a critical event downstream of oxidative stress signaling and a key step in the DNA damage and repair pathway.
Caption: Formation of M1G as a consequence of oxidative stress and its role in DNA damage.
Caption: General experimental workflow for M1G quantification by LC-MS/MS.
Caption: Experimental workflow for the ³²P-postlabeling assay for M1G detection.
References
- 1. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts and human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peroxidation-derived DNA adduct, 6-oxo-M1dG, is a strong block to replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA adducts in normal tissue adjacent to breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Analytical Methods for Pyrimido[1,2-a]purin-10(1H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification and impurity profiling of pharmaceutical compounds. This guide provides a comparative evaluation of analytical methods for Pyrimido[1,2-a]purin-10(1H)-one, a significant exocyclic DNA adduct, with a focus on the specificity of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In drug development, forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[1][2] These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.
Comparison of Analytical Techniques
The choice of analytical technique significantly impacts the ability to achieve the required level of specificity. While HPLC with UV detection is a widely used technique in pharmaceutical analysis, LC-MS/MS offers enhanced selectivity and sensitivity, which can be crucial for complex samples and trace-level impurity detection.[3][4][5]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on analyte's physicochemical properties and detection based on UV absorbance. | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. |
| Specificity | Can be challenging if degradation products co-elute and have similar UV spectra to the parent drug. | Highly specific due to the ability to differentiate compounds based on their unique mass fragmentation patterns, even if they co-elute chromatographically.[3][4] |
| Sensitivity | Generally lower sensitivity compared to LC-MS/MS. | High sensitivity, allowing for the detection and quantification of trace-level impurities and degradation products.[5] |
| Identification | Primarily based on retention time comparison with a reference standard. Co-elution can lead to misidentification. | Provides molecular weight and structural information, enabling confident identification of known and unknown compounds.[3] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
Experimental Data from Forced Degradation Studies
While specific forced degradation data for Pyrimido[1,2-a]purin-10(1H)-one is not extensively available in the public domain, studies on related purine (B94841) analogs and the general principles of forced degradation provide valuable insights. One known degradation pathway for Pyrimido[1,2-a]purin-10(1H)-one under basic conditions is hydrolysis to N2-(3-oxo-1-propenyl)deoxyguanosine.
A stability-indicating method must be able to resolve the parent drug from all potential degradation products. The following table illustrates hypothetical results from a forced degradation study, highlighting the importance of method specificity.
| Stress Condition | Pyrimido[1,2-a]purin-10(1H)-one (% Remaining) | Degradation Products Observed (Hypothetical) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 85% | Degradant A, Degradant B |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 70% | N2-(3-oxo-1-propenyl)deoxyguanosine, Degradant C |
| Oxidative (e.g., 3% H2O2, RT) | 90% | Degradant D |
| Thermal (e.g., 80°C) | 95% | Minor degradation |
| Photolytic (e.g., ICH Q1B) | 98% | Minor degradation |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of Pyrimido[1,2-a]purin-10(1H)-one.
Stability-Indicating HPLC-UV Method
Objective: To develop a stability-indicating HPLC method for the quantification of Pyrimido[1,2-a]purin-10(1H)-one and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for Pyrimido[1,2-a]purin-10(1H)-one.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
LC-MS/MS Method for Enhanced Specificity
Objective: To develop a highly specific and sensitive LC-MS/MS method for the quantification of Pyrimido[1,2-a]purin-10(1H)-one and the identification of its degradation products.
Chromatographic Conditions:
-
Column: A high-resolution C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and known degradants. Full scan and product ion scan for the identification of unknown degradants.
-
MRM Transitions: Specific precursor-to-product ion transitions for Pyrimido[1,2-a]purin-10(1H)-one and its potential degradation products would need to be determined.
Visualizing the Workflow
To better understand the process of evaluating analytical method specificity, the following diagrams illustrate the key workflows.
Caption: Workflow for evaluating analytical method specificity.
Caption: Decision logic for selecting an analytical method.
Conclusion
The specificity of the analytical method is a critical attribute that must be thoroughly evaluated during drug development. For Pyrimido[1,2-a]purin-10(1H)-one, while HPLC-UV can be a suitable method for routine analysis, LC-MS/MS offers superior specificity and sensitivity, making it the preferred choice for complex samples, trace impurity analysis, and the definitive identification of degradation products. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the complexity of the sample matrix and the need for structural elucidation of unknown impurities. Regardless of the method chosen, comprehensive forced degradation studies are indispensable for establishing a truly stability-indicating and specific analytical procedure.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. longdom.org [longdom.org]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyrimido[1,2-a]purin-10(1H)-one-13C3: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Pyrimido[1,2-a]purin-10(1H)-one-13C3, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured hazardous waste management process from the point of generation to its final collection by EH&S professionals.
Step 1: Waste Identification and Classification
-
Classification : Treat this compound as a solid, non-radioactive, hazardous chemical waste. Given its nature as a derivative of a DNA adduct, it is prudent to classify its potential hazard as "Toxic".[1][3][4]
-
Waste Stream : This chemical should be disposed of as dry, solid chemical waste. Do not mix it with liquid waste streams or non-hazardous laboratory trash.[5]
Step 2: Select a Compatible Waste Container
-
Primary Container : The ideal container is the original manufacturer's vial or bottle.[5]
-
Alternative Container : If the original container is not usable, select a new or thoroughly cleaned container made of a chemically compatible material (e.g., glass or a suitable plastic) that will not react with the compound.[5][6] The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof screw-on cap.[5][6] Do not use beakers, flasks, or food-grade jars.[5]
Step 3: Proper Labeling of the Waste Container
-
As soon as the first portion of waste is added, the container must be labeled.[2] The label must be legible, durable, and contain specific information to comply with regulations.[4]
-
Required Information :
-
The words "HAZARDOUS WASTE" must be prominently displayed.[4][7][8]
-
Full Chemical Name : Write out "this compound". Do not use abbreviations.[9]
-
Hazard Identification : Clearly state the potential hazard (e.g., "Toxic").[3][4]
-
Generator Information : Your name, laboratory, room number, and contact information.[3][7]
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]
-
Container Closure : Keep the waste container tightly closed at all times, except when you are actively adding waste.[5][6]
-
Segregation : Store the container segregated from incompatible chemicals (e.g., strong acids, bases, or oxidizers).[11]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tray or bin) to contain any potential leaks or spills.[5][6][11]
Step 5: Requesting Waste Collection
-
Do not dispose of this chemical in the regular trash or pour it down the drain.[10]
-
Once the container is full (do not overfill) or you no longer need it, contact your institution's EH&S department to schedule a hazardous waste pickup.[10][12] Follow their specific procedures for requesting collection.
Disposal Procedure Summary
The following table summarizes the key logistical requirements for the disposal of this compound.
| Parameter | Requirement | Rationale |
| Waste Classification | Solid, Hazardous Chemical Waste (Assumed Toxic) | Precautionary measure due to the compound's nature as a DNA adduct derivative.[1] |
| Primary Container | Original manufacturer's container or a new, compatible container with a screw-top lid.[5] | Ensures chemical compatibility and prevents leaks. |
| Container Condition | Must be in good condition, with no leaks, cracks, or corrosion.[6] | Prevents accidental release of hazardous material. |
| Labeling | Must include "HAZARDOUS WASTE", full chemical name, hazard warning, accumulation start date, and generator info.[4][7][8][9] | Ensures regulatory compliance and safe handling. |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] | Minimizes the transport of hazardous materials within the lab. |
| Storage Conditions | Tightly closed container within secondary containment; segregated from incompatibles.[5][6][11] | Prevents spills, reactions, and exposure. |
| Final Disposal | Collection by the institution's Environmental Health & Safety (EH&S) department.[10][12] | Ensures proper, compliant, and environmentally sound disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. Pyrimido[1,2-alpha]purin-10(3H)-one: a reactive electrophile in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. actenviro.com [actenviro.com]
- 4. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. actenviro.com [actenviro.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Pyrimido[1,2-a]purin-10(1H)-one-13C3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrimido[1,2-a]purin-10(1H)-one-13C3. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Chemical Identity:
-
Name: this compound
-
CAS Number: 1246815-92-8
-
Molecular Formula: C5¹³C3H5N5O
-
Appearance: Yellow Solid[3]
-
Storage: 2-8°C Refrigerator[3]
This compound is a stable isotope-labeled compound. Stable isotopes are non-radioactive, and therefore, the handling and disposal precautions are equivalent to those for the unlabeled parent compound.[][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment varies based on the specific handling procedure.
| Procedure | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile gloves | N95 or P100 respirator (if not in a fume hood) | Laboratory coat |
| Solution Preparation | Safety glasses with side shields or goggles | Nitrile gloves | Not required (if in a fume hood) | Laboratory coat |
| General Handling | Safety glasses | Nitrile gloves | Not required | Laboratory coat |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | N95 or P100 respirator | Chemical-resistant apron over a laboratory coat |
| Waste Disposal | Safety glasses with side shields or goggles | Nitrile gloves | Not required | Laboratory coat |
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3]
-
Keep a log of the amount of material used.
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of the solid material inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface thoroughly after use.
3. Solution Preparation:
-
Conduct all solution preparation inside a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
4. Spill Cleanup:
-
Evacuate the immediate area in case of a significant spill.
-
For small spills, wear appropriate PPE (see table above).
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Disposal Plan:
-
As a stable isotope-labeled compound, this compound waste is not considered radioactive and can be disposed of as standard chemical waste.[]
-
All solid waste (e.g., contaminated gloves, weighing boats, paper towels) and liquid waste (e.g., unused solutions) must be collected in properly labeled hazardous waste containers.
-
Waste containers must be kept closed except when adding waste.
-
Follow all institutional, local, and national regulations for hazardous chemical waste disposal.
Workflow Diagram
Caption: Chemical Handling Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
